2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGXHKMNXFILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429120 | |
| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-37-7 | |
| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The presence of the benzenesulfonamide moiety, a well-established pharmacophore, suggests its potential for biological activity. The structural features, including a bromine substituent on the phenyl ring and a dimethylphenyl group, contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to offer researchers and drug development professionals a thorough understanding of its molecular characteristics, alongside detailed, field-proven methodologies for its analysis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related structures and established analytical techniques to provide a robust predictive profile.
Molecular Structure and Properties
The foundational attributes of a molecule dictate its interactions and potential applications. Below is a summary of the key molecular properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄BrNO₂S | [1][2] |
| Molecular Weight | 340.24 g/mol | [1][2] |
| CAS Number | 941294-37-7 | [1][3] |
| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| InChI Key | InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | [1] |
Computed Physicochemical Properties
Computational models provide valuable estimations of a compound's behavior, guiding experimental design and initial screening processes.
| Computed Property | Value | Source |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | |
| Purity | Typically ≥98% | [1][2] |
Synthesis Pathway
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide[5].
Materials:
-
2-Bromobenzenesulfonyl chloride
-
2,3-Dimethylaniline
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromobenzenesulfonyl chloride (1.05 equivalents) to the cooled solution, either neat or dissolved in a small amount of the same anhydrous solvent.
-
Add pyridine (1.1 equivalents) dropwise to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is paramount for the development of any chemical entity for pharmaceutical applications.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. The melting point of the related compound, 2-bromobenzenesulfonamide, is reported to be in the range of 191-195 °C[6]. The introduction of the N-(2,3-dimethylphenyl) group would be expected to alter this value.
Experimental Protocol: Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Based on its calculated XLogP3 of 3.9, this compound is predicted to be lipophilic and thus have low solubility in aqueous media but good solubility in many organic solvents.
Experimental Protocol: Qualitative Solubility Assessment
Materials:
-
This compound
-
A range of solvents:
-
Polar protic (e.g., water, ethanol, methanol)
-
Polar aprotic (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Nonpolar (e.g., hexane, toluene)
-
Chlorinated (e.g., dichloromethane, chloroform)
-
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place approximately 5-10 mg of the compound into a series of labeled test tubes.
-
Add 1 mL of each solvent to the corresponding test tube.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 2,3-dimethylphenyl rings, as well as singlets for the two methyl groups and a signal for the N-H proton of the sulfonamide. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, sulfonyl, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be characteristic of their electronic environment, and the two methyl carbons will appear in the aliphatic region of the spectrum.
While specific spectra for the target compound are not publicly available, spectra for the related benzenesulfonamide are accessible and can serve as a reference[7][8]. For instance, in the ¹H NMR of benzenesulfonamide in DMSO-d₆, aromatic protons appear in the range of 7.5-7.9 ppm[7].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following groups:
-
N-H stretch: A peak in the region of 3200-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
S=O stretch (asymmetric and symmetric): Two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, which are characteristic of the sulfonyl group.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
S-N stretch: A band around 940 cm⁻¹.
The NIST WebBook provides a reference spectrum for the parent benzenesulfonamide, which can be used for comparison[9].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 339 and 341 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides involve cleavage of the S-N bond and the C-S bond. Expected fragments would include ions corresponding to the 2-bromophenylsulfonyl group and the 2,3-dimethylphenylamino group. The loss of SO₂ from fragment ions is also a common observation.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of interest for further research and development. While specific experimental data for this molecule remains limited in the public domain, this guide has offered a robust predictive profile based on the analysis of related compounds and established scientific principles. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its key physicochemical parameters. A thorough characterization of these properties is a critical step in unlocking the full potential of this and other novel chemical entities in the fields of medicinal chemistry and materials science.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemsrc. (2024). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl-. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o567. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. labsolu.ca [labsolu.ca]
- 3. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 7. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 8. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 9. Benzenesulfonamide [webbook.nist.gov]
An In-depth Technical Guide to 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. This molecule, belonging to the versatile class of benzenesulfonamides, holds significant promise as a key building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental identifiers and physicochemical properties is the bedrock of any rigorous scientific investigation. This section consolidates the essential data for this compound.
Identifiers
Clear and unambiguous identification is critical for sourcing, regulatory compliance, and data retrieval. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 941294-37-7 | [1][2][3][4] |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-Bromo-N-(2,3-dimethylphenyl)benzenesulphonamide | [5] |
| PubChem CID | 8190484 | [1] |
| InChI | InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | [1] |
Physicochemical Properties
These properties are essential for planning synthetic procedures, purification, formulation, and preliminary assessment of drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C14H14BrNO2S | [1][3] |
| Molecular Weight | 340.24 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature (based on related compounds) | N/A |
| Storage | Room temperature | [1] |
Synthesis Protocol: A Step-by-Step Guide
While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a robust and reliable synthetic route can be designed based on well-established methodologies for analogous sulfonamides. The proposed two-step synthesis involves the preparation of the key electrophile, 2-bromobenzenesulfonyl chloride, followed by its reaction with 2,3-dimethylaniline.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
Causality: The synthesis begins with a commercially available precursor, 2-bromoaniline. This is converted into a diazonium salt, a highly versatile intermediate. Subsequent reaction in a sulfur dioxide-rich environment, often generated in situ or from reagents like thionyl chloride with a copper catalyst, displaces the diazonium group to yield the desired sulfonyl chloride. This Sandmeyer-type reaction is a classic and reliable method for introducing sulfonyl chloride functionalities onto an aromatic ring.
Protocol:
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid and water, add 2-bromoaniline (1.0 eq). Cool the resulting suspension to -5 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 0 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of sodium fluoroborate (1.1 eq) in water and cool it to 0 °C.
-
Add the cold sodium fluoroborate solution to the diazonium salt solution, maintaining the temperature below 0 °C. The diazonium fluoroborate salt will precipitate.
-
Filter the solid, wash with cold dilute acid, followed by a small amount of ice-cold methanol, and dry under vacuum to yield the diazonium salt intermediate.[6]
-
-
Sulfochlorination:
-
Prepare a solution of thionyl chloride (2.0 eq) in a suitable solvent. Cool to approximately 0 °C.
-
Add a catalytic amount of cuprous chloride (CuCl).
-
Add the previously prepared diazonium fluoroborate salt in portions, keeping the temperature between -5 and 0 °C.
-
Allow the reaction to proceed overnight at this temperature.
-
Upon completion, perform an extractive workup with a solvent like ethyl acetate. Wash the organic layer with a sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromobenzenesulfonyl chloride can be purified by crystallization or used directly in the next step.[6]
-
Step 2: Synthesis of this compound
Causality: This step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Structural Characterization
Thorough characterization is non-negotiable for confirming the identity and purity of the synthesized compound. The following spectroscopic methods are standard for a molecule of this type. While actual spectra are not publicly available, this section describes the expected results based on the analysis of analogous structures.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect a series of multiplets in the aromatic region (~7.0-8.2 ppm) corresponding to the seven protons on the two phenyl rings. The protons on the 2-bromophenyl ring will exhibit complex splitting patterns due to their positions relative to the bromine and sulfonyl groups.
-
N-H Proton: A broad singlet corresponding to the sulfonamide N-H proton is expected, typically downfield. Its chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.
-
Methyl Protons: Two distinct singlets will appear in the upfield region (~2.1-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the dimethylphenyl ring.[7]
-
-
¹³C NMR:
-
Aromatic Carbons: Expect 12 distinct signals in the aromatic region (~110-145 ppm). The carbon attached to the bromine (C-Br) will be shifted relative to other aromatic carbons.
-
Methyl Carbons: Two signals in the aliphatic region (~15-25 ppm) will correspond to the two methyl carbons.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is invaluable for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3200 - 3300 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| S=O (Asymmetric) | 1310 - 1380 | Stretching |
| S=O (Symmetric) | 1150 - 1180 | Stretching |
| S-N | 890 - 950 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M]+: 340.0 (corresponding to C14H14⁷⁹BrNO2S)
-
Isotopic Pattern: A characteristic isotopic pattern for the molecular ion peak will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).
Potential Research Applications in Drug Discovery
The structural motifs within this compound make it a highly attractive scaffold for medicinal chemistry. The benzenesulfonamide core is a privileged structure in drug design, while the ortho-bromo group serves as a versatile synthetic handle for further elaboration.
Targeted Protein Degradation (TPD)
The most immediate application, as suggested by its commercial availability as a "Protein Degrader Building Block," is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9][10]
Conceptual Framework: PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[11] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
Caption: General mechanism of action for a PROTAC molecule.
Role of the Title Compound: The this compound structure is not a complete PROTAC but a critical intermediate. The 2-bromo position is ideal for introducing a linker via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This linker would then be attached to a known ligand for an E3 ligase (e.g., ligands for VHL or Cereblon), while the N-(2,3-dimethylphenyl)benzenesulfonamide portion could serve as, or be modified into, a ligand for a specific protein of interest.
Enzyme Inhibition
Benzenesulfonamides are a cornerstone class of enzyme inhibitors, most notably for carbonic anhydrases (CAs).[12][13]
-
Carbonic Anhydrase Inhibition: CAs are zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers. The sulfonamide moiety (-SO₂NH-) can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[14] The substitution pattern on both aromatic rings of the title compound would modulate its binding affinity and selectivity for different CA isoforms.
-
Other Enzyme Targets: The benzenesulfonamide scaffold has been explored for inhibiting other enzymes like kinases and proteases, suggesting broader potential for this molecule as a starting point for inhibitor design.
Antimicrobial and Anticancer Research
The sulfonamide group is historically significant in the development of sulfa drugs, the first class of effective systemic antibacterial agents.[15] Furthermore, many brominated organic compounds exhibit potent biological activities, including anticancer and antimicrobial effects.[16] The combination of these two pharmacophores in one molecule makes it a candidate for screening in these therapeutic areas.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling related brominated aromatic sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[17]
-
Conclusion
This compound is a well-defined chemical entity with significant, largely untapped potential for drug discovery and chemical biology. Its primary value lies in its role as a versatile intermediate, particularly for the synthesis of PROTACs, where the ortho-bromo group provides a key point for synthetic diversification. The foundational protocols and characterization data outlined in this guide provide a solid framework for researchers to synthesize this compound and explore its utility in developing next-generation therapeutics. The rich history of the benzenesulfonamide scaffold suggests that further investigation into its potential as an enzyme inhibitor and antimicrobial or anticancer agent is also a worthwhile endeavor.
References
-
Güngör, S. A., Köse, M., Tümer, M., Türkeş, C., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics, 41(20), 10143-10160. Available at: [Link]
-
Royal Society of Chemistry. Benzenesulfonamide - Experimental section. Available at: [Link]
-
Sakr, T. M., Motaleb, M. A., Maher, A., & Arafa, R. K. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1536-1551. Available at: [Link]
-
Angeli, A., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 3(9), 704-708. Available at: [Link]
-
CP Lab Safety. AA BLOCKS this compound. Available at: [Link]
-
Güngör, S. A., Köse, M., Tümer, M., Türkeş, C., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Pharmaffiliates. 1-Bromo-3,5-dimethyladamantane | CAS No: 941-37-7. Available at: [Link]
-
PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Available at: [Link]
-
Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(12), 3169. Available at: [Link]
-
PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available at: [Link]
-
BSEF. Pharmaceuticals. Available at: [Link]
-
Ji Zhiqin. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. Available at: [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Synthetic Communications, 41(10), 1461-1471. Available at: [Link]
-
Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024). Available at: [Link]
-
Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012. Available at: [Link]
-
Al-Zahrani, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3041-3058. Available at: [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o366. Available at: [Link]
-
Zhang, C., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy, 6(1), 186. Available at: [Link]
-
Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung B, 60(7), 789-798. Available at: [Link]
-
Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 9(5), 899-919. Available at: [Link]
-
Al-Zahrani, A. A., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 64(18), 13148-13214. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. Available at: [Link]
-
Bric, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8632. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6119 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 17. tandfonline.com [tandfonline.com]
potential mechanism of action for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Potential Mechanism of Action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility. This guide focuses on elucidating the potential mechanisms of action for a specific derivative, this compound. In the absence of direct empirical data for this molecule, this document synthesizes information from structurally analogous compounds to build a robust framework of plausible biological activities. We will explore two primary hypotheses: enzyme inhibition and ion channel modulation. For each proposed mechanism, we will provide the scientific rationale grounded in established literature and present detailed, actionable experimental protocols for validation. This guide is designed to be a catalyst for targeted research, providing the foundational logic and methodological direction necessary to uncover the therapeutic potential of this compound.
Introduction: The Benzenesulfonamide Scaffold and the Subject Compound
Benzenesulfonamides are a privileged structural motif in drug discovery, with derivatives demonstrating a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1] The central feature of this class is the sulfonamide group (-SO₂NH-), a potent zinc-binding group that is key to many of its biological interactions, particularly as an inhibitor of metalloenzymes.[2]
The subject of this guide, this compound, combines this active core with specific substitutions that fine-tune its physicochemical properties. The N-aryl substitution with a dimethylphenyl group and the ortho-bromo substitution on the benzenesulfonyl ring are critical determinants of its steric and electronic profile, which in turn dictates target specificity and potency. While the crystal structure of the non-brominated analog, N-(2,3-dimethylphenyl)benzenesulfonamide, shows a significant tilt between the two aromatic rings[3], the addition of the bromine atom is expected to further influence its conformational preferences and interaction landscape.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BrNO₂S | ChemScene |
| Molecular Weight | 340.24 g/mol | ChemScene |
| CAS Number | 941294-37-7 | BLDpharm[4] |
| Appearance | Solid | Assumed |
| Storage | Room Temperature | BLDpharm[4] |
Hypothesis I: Enzyme Inhibition
The most prominent hypothesis for the mechanism of action of sulfonamide-based compounds is the inhibition of enzymes, particularly those containing a metal cofactor in their active site.[5]
Scientific Rationale
The sulfonamide moiety is a classic zinc-binding group (ZBG). In its deprotonated state (-SO₂N⁻-), it can coordinate with the Zn²⁺ ion present in the active site of many metalloenzymes, leading to potent inhibition. This interaction is the foundational mechanism for well-established drugs like the carbonic anhydrase inhibitors.[6] Furthermore, the broader class of sulfonamides has been shown to inhibit other enzyme families, including kinases and proteases, through various binding modes.[7][8]
Potential Enzyme Targets
-
Carbonic Anhydrases (CAs): These zinc-containing enzymes catalyze the reversible hydration of CO₂ to bicarbonate and are crucial in pH regulation and other physiological processes.[9] Sulfonamides are the canonical inhibitors of CAs.[6] Overexpressed CA isoforms, such as CA IX and CA XII, are validated targets in cancer therapy, making this a highly plausible mechanism.[6]
-
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[10] The sulfonamide group can improve enzyme-inhibitor binding by forming hydrogen bonds and orienting other parts of the molecule into specificity pockets like the S1' pocket.[11][12]
-
Kinases: While not metalloenzymes in the same class as CAs or MMPs, many kinases are targeted by sulfonamide-containing drugs. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK), both critical in cancer angiogenesis and proliferation.[8][13] The sulfonamide group often acts as a bioisostere for a carboxylic group, forming key hydrogen bond networks within the kinase ATP-binding site.[1]
Experimental Validation: In Vitro Enzyme Inhibition Assays
To empirically test the enzyme inhibition hypothesis, a series of in vitro kinetic assays should be performed. The goal is to determine the compound's inhibitory potency (IC₅₀) and its mode of inhibition (e.g., competitive, non-competitive).[14]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in the appropriate assay buffer.
-
Prepare solutions of the target enzyme (e.g., recombinant human CA II, MMP-9, or VEGFR-2) and its specific substrate at known concentrations.
-
-
Assay Execution (96- or 384-well plate format):
-
To each well, add the assay buffer.
-
Add a fixed volume of the enzyme solution to each well.
-
Add the test compound at various concentrations (typically in a dose-response curve from nM to µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide for CAs, Batimastat for MMPs).
-
Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method is specific to the substrate used (e.g., p-nitrophenyl acetate for CA esterase activity).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Mechanism of Action (MOA) Studies:
-
To determine the inhibition type, repeat the assay with varying concentrations of both the substrate and the inhibitor.[15]
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A change in the apparent Kₘ with no change in Vₘₐₓ indicates competitive inhibition, whereas a decrease in Vₘₐₓ with no change in Kₘ suggests non-competitive inhibition.
-
Caption: Workflow for determining enzyme inhibitory activity.
Hypothesis II: Ion Channel Modulation
Ion channels are critical for cellular excitability and signaling, making them important drug targets for a range of diseases affecting the nervous, cardiovascular, and other systems.[16][17] Several classes of sulfonamide derivatives have been identified as modulators of various ion channels.
Scientific Rationale
The structural features of N-aryl benzenesulfonamides allow them to interact with the complex protein structures of ion channels. Studies have shown that benzenesulfonamide derivatives can act as blockers or modulators of potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels.[2][18] For example, N-alkylbenzenesulfonamides have been identified as open-channel blockers of Kᵥ3.1 potassium channels[2], and other derivatives have been shown to modulate G protein-gated inward rectifier K⁺ (GIRK) channels.[18] Given the prevalence of ion channels as therapeutic targets, this represents a plausible mechanism of action.
Potential Ion Channel Targets
-
Voltage-Gated Potassium (Kᵥ) Channels: These channels are key regulators of neuronal firing rates and cardiac action potential duration. Blockers of specific Kᵥ channels are investigated for neurological and cardiovascular conditions.[2]
-
Voltage-Gated Sodium (Naᵥ) Channels: Naᵥ channels are fundamental for the initiation and propagation of action potentials. Inhibitors are used as local anesthetics, antiarrhythmics, and antiepileptics. Benzenesulfonamide-based inhibitors of Naᵥ1.7 are being explored for pain treatment.[19]
-
Voltage-Gated Calcium (Caᵥ) Channels: These channels mediate calcium influx in response to membrane depolarization, triggering a wide range of cellular processes. Blockers are widely used to treat hypertension and cardiac arrhythmias.
Experimental Validation: Cell-Based and Electrophysiological Assays
A tiered approach is recommended, starting with higher-throughput cell-based assays to identify activity, followed by detailed biophysical characterization using patch-clamp electrophysiology.[20]
This method uses ion-sensitive fluorescent dyes to measure ion flux or changes in membrane potential in a population of cells expressing the target channel.[21]
-
Cell Line Preparation:
-
Use a stable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing Kᵥ3.1).
-
Culture cells to confluence in 96- or 384-well plates.
-
-
Dye Loading:
-
Load the cells with a fluorescent indicator dye. This can be an ion-binding dye (e.g., FluxOR™ for potassium) or a membrane potential-sensitive dye.[21]
-
Incubate according to the dye manufacturer's protocol to allow for cellular uptake and processing.
-
-
Compound Addition and Stimulation:
-
Add serial dilutions of this compound to the wells.
-
After a pre-incubation period, stimulate the cells to open the ion channels. The stimulus depends on the channel type (e.g., a high-potassium solution to depolarize the membrane and open voltage-gated channels).
-
-
Signal Detection:
-
Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR®). An inhibitor will typically reduce the fluorescence change observed upon stimulation.
-
-
Data Analysis:
-
Calculate the dose-response curve and determine the IC₅₀ value for channel inhibition.
-
Patch-clamp is the gold-standard technique for studying ion channels, allowing for direct measurement of the ionic currents flowing through them with high temporal and amplitude resolution.[22][23][24]
-
Cell Preparation:
-
Plate cells expressing the target ion channel at a low density suitable for single-cell recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier, microscope, and micromanipulator.
-
Pull glass micropipettes to create electrodes with a fine tip. Fill the pipette with an appropriate intracellular solution.
-
-
Whole-Cell Recording:
-
Bring the micropipette into contact with a single cell to form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane under the pipette to gain electrical access to the entire cell ("whole-cell" configuration).
-
Apply a voltage protocol (a series of voltage steps) to elicit ionic currents through the channels of interest.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound at a specific concentration.
-
Record the currents again in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition at different compound concentrations to generate a dose-response curve and determine the IC₅₀.
-
Analyze changes in the channel's gating properties (e.g., voltage-dependence of activation and inactivation) to understand the biophysical mechanism of modulation.
-
Caption: Hypothesized modulation of ion channel activity.
Summary and Future Directions
This guide outlines two primary, evidence-based hypotheses for the mechanism of action of this compound: enzyme inhibition and ion channel modulation. The presence of the sulfonamide group strongly suggests activity against metalloenzymes, while the broader N-aryl benzenesulfonamide structure has established precedent as an ion channel modulator.
Table 2: Summary of Hypothesized Targets and Validation Methods
| Hypothesis | Potential Targets | Primary Validation Method | Secondary Validation / MOA |
| Enzyme Inhibition | Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), Kinases (VEGFR-2, FAK) | In Vitro Biochemical Assays (IC₅₀ determination) | Kinetic studies (Lineweaver-Burk plots) |
| Ion Channel Modulation | Voltage-gated K⁺, Na⁺, Ca²⁺ channels | Cell-Based Fluorescence Assays (HTS) | Whole-Cell Patch-Clamp Electrophysiology |
The logical next step for any research program investigating this compound is to pursue the experimental workflows detailed herein. A broad initial screening against a panel of CAs, MMPs, kinases, and ion channels would be the most efficient path forward. Positive hits from these screens would then warrant in-depth biophysical characterization to confirm the mechanism and establish the specificity and potency required for a lead compound in a drug discovery pipeline. The convergence of these systematic investigations will ultimately reveal the true therapeutic potential of this compound.
References
-
Chen W, et al. Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. 2008. Available from: [Link]
-
Conduct Science. Principle, Types, and Applications of Patch Clamp Electrophysiology. 2022. Available from: [Link]
-
Akhtar N, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. 2013. Available from: [Link]
-
El-Sayad K, et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. 2024. Available from: [Link]
-
Edmondson S, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. 2014. Available from: [Link]
-
Chen W, et al. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Medicinal Chemistry. 2008. Available from: [Link]
-
Angeli A, et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
El-Naggar AM, et al. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. 2024. Available from: [Link]
-
Cui G, et al. Electrophysiological Approaches for the Study of Ion Channel Function. PMC. 2022. Available from: [Link]
-
Weaver CD, et al. Ion Channel Screening. Assay Guidance Manual. 2012. Available from: [Link]
-
Sharma S, et al. Sulphonamides: Deserving class as MMP inhibitors?. PubMed. 2013. Available from: [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics. Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available from: [Link]
-
Angapelly S, et al. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. 2024. Available from: [Link]
-
Reaction Biology. Ion Channel Assays. Available from: [Link]
-
ResearchGate. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. 2021. Available from: [Link]
-
Angeli A, et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. 2024. Available from: [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]
-
Gowda BT, et al. N-(2,3-Dimethylphenyl)benzenesulfonamide. PMC. 2009. Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. Available from: [Link]
-
Bodhinathan K, et al. N-(2-methoxyphenyl) benzenesulfonamide, a novel regulator of neuronal G protein-gated inward rectifier K+ channels. PubMed. 2017. Available from: [Link]
-
Bua S, et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. 2021. Available from: [Link]
-
Wang Y, et al. Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. PubMed. 2017. Available from: [Link]
-
Scozzafava A, et al. Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry. 2002. Available from: [Link]
-
Charles River Laboratories. Ion Channel Assays. Available from: [Link]
-
Chen W, et al. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Ingenta Connect. 2007. Available from: [Link]
-
The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. Available from: [Link]
-
ION Biosciences. Ion Channel Assay Services. Available from: [Link]
-
PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available from: [Link]
-
Taylor & Francis Online. A class of sulfonamides as carbonic anhydrase I and II inhibitors. 2018. Available from: [Link]
-
Taylor & Francis Online. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. 2019. Available from: [Link]
-
McCormack K, et al. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. PubMed. 2013. Available from: [Link]
-
ResearchGate. Advanced patch-clamp techniques and single-channel analysis. 2002. Available from: [Link]
-
Chemistry LibreTexts. 5.4: Enzyme Inhibition. 2023. Available from: [Link]
-
China CDC Weekly. Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2025. 2026. Available from: [Link]
-
NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. 2024. Available from: [Link]
Sources
- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 2. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Study finds how some ion channels form structures permitting drug delivery | Cornell Chronicle [news.cornell.edu]
- 18. N-(2-methoxyphenyl) benzenesulfonamide, a novel regulator of neuronal G protein-gated inward rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. conductscience.com [conductscience.com]
- 23. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds.
Introduction and Physicochemical Properties
This compound (CAS No. 941294-37-7) is an aromatic sulfonamide.[1] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents. The presence of a brominated benzene ring and a dimethylated phenyl ring suggests that this compound may possess unique biological activities, making its unambiguous structural confirmation a critical step in any research and development endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 941294-37-7 | [1] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |
| Molecular Weight | 340.2 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| InChI Key | Predicted | |
| Appearance | Predicted: White to off-white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the sulfonamide, and the methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 7.2 | Multiplet | 7H | Ar-H | Aromatic protons on both rings will appear in this region. The protons on the brominated ring will be influenced by the electron-withdrawing bromine and sulfonyl groups, while the protons on the dimethylphenyl ring will be influenced by the methyl and sulfonamide groups. |
| ~ 6.5 - 7.0 | Singlet (broad) | 1H | N-H | The sulfonamide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent. |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ | The methyl group at position 3 of the dimethylphenyl ring. |
| ~ 2.1 | Singlet | 3H | Ar-CH₃ | The methyl group at position 2 of the dimethylphenyl ring, potentially shifted slightly upfield due to steric effects. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Chemical Shift (δ) | Assignment | Rationale |
| ~ 140 - 120 | Ar-C | Aromatic carbons. The carbon bearing the bromine will be significantly shifted. |
| ~ 20 | Ar-CH₃ | Carbon of the methyl group at position 3. |
| ~ 15 | Ar-CH₃ | Carbon of the methyl group at position 2. |
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Frequencies (in cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 | Medium, Sharp | N-H stretch | Characteristic of the sulfonamide N-H bond. |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene rings. |
| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch | From the methyl groups. |
| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch | A key diagnostic peak for the sulfonamide group. |
| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretch | Another key diagnostic peak for the sulfonamide group. |
| ~ 1600 - 1450 | Medium to Weak | Aromatic C=C stretch | Vibrations of the carbon-carbon bonds in the aromatic rings. |
| ~ 1050 | Medium | C-N stretch | |
| ~ 750 - 550 | Medium to Strong | C-Br stretch | Characteristic of the carbon-bromine bond. |
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Technique: ATR-FTIR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
Table 5: Predicted m/z values for Key Fragments
| m/z | Ion | Rationale |
| 339/341 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 275/277 | [M - SO₂]⁺ | Loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonamides. |
| 183/185 | [BrC₆H₄SO₂]⁺ | Fragment corresponding to the 2-bromobenzenesulfonyl group. |
| 120 | [C₈H₁₀N]⁺ | Fragment corresponding to the N-(2,3-dimethylphenyl)amino group. |
Experimental Protocol for MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Parameters (for Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~30 V
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~350 °C
-
Mass Range: 50 - 500 Da
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The outlined methodologies for NMR, IR, and MS, along with the predicted spectral data, offer a robust starting point for any researcher working with this compound. The combination of these techniques allows for an unambiguous confirmation of the molecular structure, which is a prerequisite for any further investigation into its chemical and biological properties.
References
- Gowda, B. T., et al. (2005).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Strategic Guide to the Preliminary In-Vitro Screening of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
This technical guide outlines a comprehensive strategy for the preliminary in-vitro screening of the novel chemical entity, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (PubChem CID: 8190484). While specific biological data for this compound is not yet prevalent in public literature, its core structure as a benzenesulfonamide derivative provides a strong rationale for investigating its potential as a therapeutic agent.[1][2][3] Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] This document provides a structured, multi-tiered approach to elucidate the potential bioactivity of this compound, intended for researchers and professionals in drug discovery and development.
Rationale for Screening: The Promise of the Benzenesulfonamide Scaffold
The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs.[1] The diverse biological activities of sulfonamide derivatives often stem from their ability to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic pathways.[5]
-
Anticancer Potential: Many sulfonamide derivatives exhibit anticancer properties by targeting tumor-associated mechanisms.[6][7] A primary mode of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in hypoxic tumors and plays a crucial role in pH regulation and tumor cell survival.[1] Other anticancer mechanisms associated with sulfonamides include the disruption of cell cycle progression, inhibition of microtubule assembly, and modulation of key signaling pathways.[3][7] The structural components of this compound suggest the potential for interaction with such targets.
-
Anti-inflammatory Activity: Certain sulfonamides are known to possess significant anti-inflammatory properties.[4][8][9] A well-documented mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins.[4] Other anti-inflammatory actions may involve the modulation of cytokine production and the activity of other inflammatory mediators.[8]
-
Antimicrobial Effects: The historical significance of sulfonamides as antibacterial agents is rooted in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][10][11] This disruption of folate metabolism leads to a bacteriostatic effect.[5][11] The core benzenesulfonamide structure of the target compound warrants an investigation into its potential antimicrobial efficacy.
A Tiered In-Vitro Screening Workflow
A logical and cost-effective screening cascade is proposed to systematically evaluate the biological potential of this compound. This approach begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings.
Experimental Protocols
Tier 1: Foundational Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the compound to determine a suitable concentration range for subsequent assays and to identify potential anticancer activity.
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 12.5 |
| HEK293 | Human Embryonic Kidney | >100 |
Table 1: Hypothetical in-vitro cytotoxicity data for this compound.
Tier 2: Mechanistic Exploration
Based on the Tier 1 results, further assays can be conducted to explore the underlying mechanisms of action.
3.2.1. Anticancer Mechanism
If the compound shows selective cytotoxicity towards cancer cells, the following assays can be performed.
If the compound demonstrates significant anticancer activity, a Carbonic Anhydrase Inhibition Assay using a stopped-flow spectrophotometric method could be employed to determine its inhibitory activity against various human CA isoforms (e.g., hCA I, II, IX, XII). [13]Furthermore, Western Blot Analysis can be used to probe the modulation of key signaling proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs). [14]
Conclusion
This technical guide provides a scientifically grounded and systematic framework for the initial in-vitro evaluation of this compound. By leveraging the known pharmacological profile of the benzenesulfonamide scaffold, this tiered approach allows for an efficient and comprehensive assessment of its potential anticancer, anti-inflammatory, and antimicrobial properties. The outlined protocols and data presentation formats serve as a robust starting point for researchers to unlock the therapeutic potential of this novel compound.
References
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 147, 107409. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2024). Molecules, 29(11), 2535. [Link]
-
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17726–17736. [Link]
-
Anticancer and Antiviral Sulfonamides. (2003). Current Medicinal Chemistry, 10(11), 925–943. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Journal of Translational Medicine, 10, 123. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-11. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002). Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of Pharmaceutical and Medicinal Chemistry, 4(1), 1-19. [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362–1371. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). International Journal of Creative Research Thoughts, 11(12), b49-b60. [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(4), 1-12. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2019). PeerJ, 7, e7331. [Link]
-
Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. (1995). Clinical Science, 88(3), 331-336. [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(7), 1957. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2015). Journal of Coastal Life Medicine, 3(10), 823-827. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024). International Journal of Molecular Sciences, 25(5), 2901. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-228. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024). International Journal of Molecular Sciences, 25(11), 5946. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]
-
N-(2,3-Dimethylphenyl)benzenesulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o688. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Exploring the Experimental Potential of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential experimental applications of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS No. 941294-37-7). While direct experimental literature for this specific compound is limited, its structure is built upon the benzenesulfonamide scaffold, a cornerstone in medicinal chemistry renowned for a wide array of pharmacological activities.[1] This guide synthesizes the known biological roles of structurally related compounds to propose potential mechanisms of action and provides detailed, field-proven protocols to investigate these hypotheses. The applications outlined herein are intended to stimulate and guide future research into the pharmacological potential of this intriguing molecule.
Introduction: The Benzenesulfonamide Privileged Scaffold
Benzenesulfonamides represent a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to a variety of biological targets with high affinity. The core structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH-), is a key feature in a multitude of approved drugs and clinical candidates. The sulfonamide moiety often acts as a zinc-binding group, crucial for the inhibition of metalloenzymes.[1] The biological specificity and potency of benzenesulfonamide derivatives are modulated by the substitutions on the aromatic ring and the N-substituent.[1]
This compound possesses several key structural features that suggest potential for biological activity:
-
The Benzenesulfonamide Core: Implies potential for interaction with a range of enzymes and receptors.
-
The 2-bromo Substituent: The halogen atom can influence the compound's lipophilicity, metabolic stability, and binding interactions through halogen bonding.
-
The N-(2,3-dimethylphenyl) Group: This bulky, hydrophobic moiety will significantly impact the compound's steric and electronic properties, likely playing a crucial role in target selectivity.
Given the rich pharmacology of this chemical class, we propose several high-priority avenues for experimental investigation for this compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive research into analogous compounds, we speculate that the mechanism of action for this compound could encompass several key pathways.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, and are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.
-
Hypothesized Pathway: The sulfonamide moiety of this compound is predicted to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-(2,3-dimethylphenyl) groups would likely interact with residues in the active site cavity, influencing isoform selectivity.[1]
Caption: Hypothesized inhibition of carbonic anhydrase by this compound.
Anticancer Activity
Many benzenesulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and other signaling pathways crucial for tumor growth and survival.[2]
-
Hypothesized Pathway: The compound could potentially inhibit key kinases involved in cancer cell proliferation and survival. The bulky N-phenyl group might facilitate binding to the hydrophobic pockets of kinase active sites.
Antimicrobial Activity
The sulfonamide scaffold is historically significant in the development of antimicrobial agents (sulfa drugs). While resistance is widespread, the development of novel sulfonamide derivatives continues to be an active area of research.[3][4]
-
Hypothesized Pathway: The compound may interfere with essential metabolic pathways in susceptible bacteria or fungi.
Experimental Protocols
The following protocols provide a roadmap for the initial characterization of the biological activity of this compound.
Protocol 1: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Methodology: A stopped-flow spectrophotometric assay will be used to measure the inhibition of CA-catalyzed CO₂ hydration.[1]
Materials:
-
Purified human CA isoenzymes (I, II, IX, XII)
-
This compound
-
HEPES buffer
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme-Inhibitor Pre-incubation: In a reaction cuvette, pre-incubate the CA isoenzyme with varying concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[1]
Data Presentation:
| CA Isoform | IC₅₀ (nM) |
| hCA I | Experimental Value |
| hCA II | Experimental Value |
| hCA IX | Experimental Value |
| hCA XII | Experimental Value |
Protocol 2: In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, will be used.
Caption: Workflow for in vitro anticancer activity screening.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-87 MG glioblastoma)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the IC₅₀ value.
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| A549 | Experimental Value |
| MCF-7 | Experimental Value |
| U-87 MG | Experimental Value |
Protocol 3: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth microdilution method according to CLSI guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
96-well plates
-
Standard antibiotics/antifungals (positive controls)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microbial Strain | MIC (µg/mL) |
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
| C. albicans | Experimental Value |
| A. niger | Experimental Value |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the benzenesulfonamide class provides a strong foundation for targeted investigation.[1] The speculative mechanisms proposed herein, including the inhibition of carbonic anhydrases and potential anticancer and antimicrobial activities, offer promising avenues for future research. The outlined experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this intriguing molecule. Further studies could also explore its potential as an HIV-1 capsid inhibitor, another area where benzenesulfonamide derivatives have shown promise.[5][6]
References
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
-
N-(2,3-Dimethylphenyl)benzenesulfonamide. National Institutes of Health. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide in Cell-Based Assays
Introduction: The Benzenesulfonamide Scaffold as a Foundation for Biological Inquiry
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This structural motif is present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3] The sulfonamide group (-SO₂NH-) often acts as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[1] The biological specificity and potency of benzenesulfonamide derivatives are dictated by the substitutions on the aromatic ring and the N-substituent.[1]
This guide focuses on 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide , a compound whose specific biological activities are not yet extensively characterized in publicly available literature. However, its structural features—a benzenesulfonamide core, a 2-bromo substitution, and an N-linked 2,3-dimethylphenyl group—suggest potential interactions with a range of biological targets. These notes provide a scientifically grounded framework for researchers to investigate the potential of this compound in cell-based assays, moving from foundational characterization to more complex mechanistic studies.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 941294-37-7 | [4] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | [4] |
| Molecular Weight | 340.24 g/mol | [4] |
| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | [4] |
| Physical Form | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | [4] |
Proposed Mechanisms of Action and Investigational Pathways
Based on the activities of structurally related benzenesulfonamides, several putative mechanisms of action for this compound can be hypothesized. These hypotheses form the basis for the selection of the cell-based assays detailed in this guide.
-
Enzyme Inhibition: The benzenesulfonamide scaffold is a known inhibitor of several enzyme classes.[1] Key targets could include:
-
Carbonic Anhydrases (CAs): Involved in pH regulation, ion transport, and tumorigenesis.
-
Lipoxygenases (LOX): Key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators.
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A critical enzyme in the production of prostaglandin E2, a key mediator of inflammation and pain.[1]
-
-
Modulation of Ion Channels: Some benzenesulfonamide derivatives act as antagonists of voltage-gated sodium channels, a mechanism relevant to antiepileptic drugs.[5]
-
Antiproliferative and Cytotoxic Effects: The potential for anticancer activity is a recurring theme for this class of compounds.[3]
-
Antimicrobial Activity: Benzenesulfonamides are the basis for sulfa drugs, and novel derivatives are often screened for antibacterial and antifungal properties.[2][3]
The following sections provide detailed protocols to investigate these hypothesized activities in a cell-based context.
Foundational Assays: Cytotoxicity and Proliferation
Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of a chosen cell line, as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the number of viable cells results in a decrease in metabolic activity and thus a decrease in color formation.
Materials:
-
Selected cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Mechanistic Assays: Investigating Specific Pathways
Following the initial cytotoxicity assessment, these assays can elucidate the specific biological pathways modulated by the compound.
Protocol 2: Cell-Based mPGES-1 Inhibition Assay
Objective: To measure the inhibitory effect of the compound on the production of Prostaglandin E₂ (PGE₂) in a cellular context.[1]
Principle: This assay uses a human cell line, such as A549, which can be stimulated to express cyclooxygenase-2 (COX-2) and mPGES-1. The cells are pre-treated with the test compound, then stimulated with interleukin-1β (IL-1β). Exogenous arachidonic acid is provided as a substrate, and the resulting PGE₂ production is quantified, typically by ELISA. A reduction in PGE₂ levels indicates inhibition of the pathway.
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium
-
This compound
-
Interleukin-1β (IL-1β)
-
Arachidonic acid
-
PGE₂ ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed A549 cells in 24-well plates and grow to ~80-90% confluency.
-
Pre-treat the cells with various concentrations of the compound (and a vehicle control) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.[1]
-
-
PGE₂ Production:
-
Add exogenous arachidonic acid (e.g., 10 µM) and incubate for 30 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Visualization of Concepts
To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.
Caption: A generalized workflow for a typical cell-based screening assay.
Caption: Potential mechanism targeting the mPGES-1 enzyme in the PGE2 pathway.
Conclusion and Future Directions
The protocols and conceptual frameworks presented here offer a robust starting point for characterizing the biological activity of this compound. The initial cytotoxicity data will be pivotal in guiding the concentrations used in more complex mechanistic assays, such as the mPGES-1 inhibition assay.
Depending on the initial findings, further investigations could branch into other areas suggested by the benzenesulfonamide literature, including:
-
Antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.[2]
-
In vitro lipoxygenase or carbonic anhydrase inhibition assays using purified enzymes.
-
Patch-clamp electrophysiology to investigate effects on voltage-gated sodium channels in neuronal cells.[5]
By systematically applying these cell-based assays, researchers can effectively profile the bioactivity of this compound, potentially uncovering novel therapeutic applications.
References
-
N-(2,3-Dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information (NCBI), PubChem. Available at: [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Available at: [Link]
- Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol. Google Patents.
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 5. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
Application Notes and Protocols for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide as a Research Tool
Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery, giving rise to a wide array of therapeutic agents with diverse biological activities.[1][2] These activities stem from the unique physicochemical properties of the sulfonamide group, which can interact with various biological targets, most notably as a zinc-binding moiety in metalloenzymes.[3] This document provides a comprehensive guide for the use of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide , a specific derivative within this versatile class, as a research tool.
It is critical to note that, as of the writing of this guide, there is a lack of published research specifically detailing the biological activities of this compound. Therefore, the potential mechanisms of action and suggested research applications outlined herein are based on the well-established pharmacology of structurally related benzenesulfonamide compounds.[3] This guide is intended to empower researchers to explore the putative biological functions of this compound through robust and well-designed experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BrNO₂S | |
| Molecular Weight | 340.24 g/mol | |
| CAS Number | 941294-37-7 | |
| XLogP3 | 3.9 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |
| Rotatable Bond Count | 3 | ECHEMI[1] |
Hypothesized Mechanisms of Action and Potential Research Applications
Based on the extensive literature on benzenesulfonamide derivatives, we can hypothesize several avenues of research for this compound. The presence of the sulfonamide group, the bromo substituent, and the dimethylphenyl moiety suggests potential interactions with a range of biological targets.[3]
Carbonic Anhydrase Inhibition
The primary sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] The substitution pattern on the aromatic rings of this compound may confer isoform-specific inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria. [5][6] Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Standard antimicrobial agent (e.g., sulfamethoxazole) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB in the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours. [5]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [5]This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced. [7][8] Materials:
-
Kinase of interest and its specific substrate
-
This compound
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound/control to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [9]4. Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
A lower luminescent signal corresponds to higher kinase activity (more ADP produced).
-
Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
-
Determine the IC₅₀ value by plotting the % inhibition against the compound concentration.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound may not be readily available, the following guidelines are based on the general properties of sulfonamide compounds. [10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Allergic reactions to sulfonamides are possible. [12]If any signs of an adverse reaction occur, discontinue use and seek medical advice.
Conclusion
This compound represents an intriguing research tool with unexplored potential. Based on the rich pharmacology of the benzenesulfonamide class of compounds, it is plausible that this molecule may exhibit inhibitory activity against carbonic anhydrases, various kinases, and microbial targets. The protocols provided in this guide offer a robust framework for initiating the investigation of its biological activities. Rigorous experimental design and careful data interpretation will be crucial in elucidating the specific mechanisms of action and potential therapeutic applications of this novel compound.
References
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol., 84, e263884. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Mahtab, A., et al. (2016). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 4, 39. [Link]
-
ResearchGate. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 841. [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5283. [Link]
-
The CDS. (n.d.). 2. Materials and Methods | The CDS Antibiotic Susceptibility Test. [Link]
-
Agilent. (2023). Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(4), 429. [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Institutes of Health. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 10(1), 1-22. [Link]
-
PubChem. (n.d.). N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apec.org [apec.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. capitalresin.com [capitalresin.com]
- 12. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
analytical methods for quantifying 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
An In-Depth Technical Guide to the Quantitative Analysis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Introduction
This compound is a substituted benzenesulfonamide, a class of compounds renowned for its diverse pharmacological activities and utility as synthetic intermediates in medicinal chemistry.[1][2][3][4] The precise and accurate quantification of this molecule is paramount for ensuring the quality, purity, and potency of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, analytical scientists, and professionals in drug development.
This document presents two primary, robust, and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system suitability checks, and adherence to established validation principles are central to the methodologies described.[5][6]
Physicochemical Properties & Analytical Rationale
A foundational understanding of the analyte's properties dictates the strategy for method development.
| Property | Value / Observation | Rationale for Analytical Approach |
| Molecular Formula | C₁₄H₁₄BrNO₂S | --- |
| Molecular Weight | 340.24 g/mol [7][8] | Suitable for both HPLC and GC-MS analysis. |
| Structure | A benzenesulfonamide core with two substituted phenyl rings. | The aromatic rings provide strong chromophores for UV detection in HPLC. |
| Polarity | Moderately polar and hydrophobic. | Ideal for separation using reversed-phase chromatography (e.g., C18 column). |
| UV Absorbance | Strong absorbance in the UV range (typically ~254-270 nm). | Enables sensitive detection and quantification with standard UV/PDA detectors.[9] |
| Volatility | Sufficiently volatile and thermally stable for GC analysis. | Allows for gas-phase separation and subsequent mass spectrometric detection. |
| Isotopic Signature | Presence of a bromine atom results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.[10] | Provides a highly specific confirmation of identity in mass spectrometry. |
Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, offering high precision, accuracy, and robustness for quantifying non-volatile and thermally sensitive compounds. The following RP-HPLC method is designed for the accurate assay and impurity profiling of this compound.
Principle of Analysis
This method employs a reversed-phase C18 column, where the non-polar stationary phase retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from reference standards. The method's validity is ensured by adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[11][12][13]
Experimental Protocol
Instrumentation & Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reagents: HPLC-grade acetonitrile (ACN), reagent-grade water (18.2 MΩ·cm), and phosphoric acid.
-
Reference Standard: this compound of known purity (e.g., >98%).[14]
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Industry-standard for separating moderately polar compounds. Provides good resolution and peak shape. |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | Provides optimal retention and elution. Small amounts of acid (e.g., 0.1% H₃PO₄) can be added to sharpen peaks, but are often not necessary. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 260 nm | The benzophenone core of similar molecules shows strong absorbance around this wavelength.[9] A PDA detector should be used to confirm λmax initially. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential for peak overload. |
| Sample Diluent | Mobile Phase (Acetonitrile:Water 65:35) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards. A suggested range is 5, 25, 50, 100, and 250 µg/mL. This range is suitable for both impurity quantification and assay determination.[12]
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
Workflow & Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).
-
System Suitability: Inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[6]
-
Calibration Curve: Inject each calibration standard once. Construct a calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Method 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and sensitivity, making it an ideal method for identifying and quantifying trace-level impurities or for orthogonal confirmation of HPLC results.
Principle of Analysis
The sample is vaporized in a heated inlet and separated on a capillary column based on the analyte's volatility and interactions with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," providing structural confirmation. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions, dramatically increasing sensitivity and selectivity.[15]
Experimental Protocol
Instrumentation & Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet, coupled to a mass spectrometer (e.g., a quadrupole).
-
Reagents: High-purity helium, and GC-grade solvents (e.g., ethyl acetate, dichloromethane).
-
Reference Standard: this compound of known purity.
GC-MS Conditions
| Parameter | Recommended Condition | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.[10][16] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for high sensitivity. |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | A general-purpose program that should effectively elute the analyte with good peak shape. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard source temperature to maintain ion optics cleanliness. |
| Acquisition Mode | Full Scan (m/z 50-450) for identification; SIM for quantification. | Full scan is used to confirm the fragmentation pattern. SIM mode provides superior sensitivity for quantification. |
| SIM Ions | 340 (M+) , 342 (M+2) , 261 ([M-Br]+), 183 ([SO₂C₆H₄Br]+), 105 ([C₆H₄(CH₃)₂NH]+) | The molecular ion pair (340/342) is highly specific due to the bromine isotope pattern. Other fragments confirm the structure. |
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution in ethyl acetate. A suggested range for SIM mode is 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range and filter if necessary.
Workflow & Quantification
-
Method Development: First, inject a concentrated standard (e.g., 10 µg/mL) in Full Scan mode to determine the retention time and confirm the mass spectrum, including the key fragment ions.
-
SIM Method Creation: Build a SIM method using at least three characteristic ions (e.g., 340 as the quantifier and 342, 261 as qualifiers).
-
Calibration and Analysis: Analyze the calibration standards and samples using the established GC-SIM-MS method.
-
Quantification: Construct a calibration curve using the peak area of the quantifier ion (m/z 340) versus concentration. Calculate the sample concentration from this curve. The presence of qualifier ions at the correct retention time and in the expected ratio confirms the analyte's identity.
Note on Quantitative NMR (qNMR)
While chromatography is preferred for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can serve as a primary, highly accurate quantification method without the need for an identical reference standard.[17][18]
-
Principle: An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆).[17] The concentration is determined by comparing the integral of a well-resolved proton signal from the analyte (e.g., one of the methyl group singlets) with a signal from the internal standard.[19]
-
Advantages: High precision and accuracy; does not require a specific reference standard of the analyte.
-
Limitations: Lower sensitivity compared to chromatographic methods; requires a more concentrated sample.
Method Validation Summary
Both the HPLC and GC-MS methods described must be validated to ensure they are fit for their intended purpose.[5] The validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters.[13]
| Validation Parameter | HPLC-UV | GC-MS (SIM) | Typical Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Unique retention time and mass spectrum | Method is able to unequivocally assess the analyte.[11][12] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Demonstrates a direct proportional relationship between response and concentration. |
| Range | e.g., 5 - 250 µg/mL | e.g., 0.1 - 10 µg/mL | The interval providing acceptable linearity, accuracy, and precision.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Closeness of test results to the true value. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | Repeatability and intermediate precision. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.03 µg/mL | Lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.1 µg/mL | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust, reliable, and scientifically sound protocols for the quantitative analysis of this compound. The HPLC method is ideal for routine quality control, offering high precision and throughput. The GC-MS method provides orthogonal confirmation with exceptional specificity and superior sensitivity, making it invaluable for impurity identification and trace analysis. Proper method validation in accordance with ICH guidelines is critical to ensure data integrity and regulatory compliance, ultimately guaranteeing the quality and safety of pharmaceutical products.[5]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Al-Majed, A. A. (2009). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. PubMed. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
-
Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (n.d.). SciELO Brazil. [Link]
- This compound. (n.d.). LabSolu.
-
Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
-
2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (n.d.). PubChem. [Link]
-
Analytical Method Summaries. (n.d.). EPA. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). PubMed. [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007). Semantic Scholar. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided. (2023). FLORE. [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. [Link]
-
Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analysis of Brominated Flame Retardants by GC/MS. (n.d.). Shimadzu. [Link]
- Process for the preparation of benzene sulfonamides. (n.d.).
-
GC-MS and LC-MS methods for Flame Retardant (FR) analysis. (n.d.). SlidePlayer. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. particle.dk [particle.dk]
- 6. wjarr.com [wjarr.com]
- 7. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scielo.br [scielo.br]
- 13. fda.gov [fda.gov]
- 14. labsolu.ca [labsolu.ca]
- 15. shimadzu.com [shimadzu.com]
- 16. birmingham.ac.uk [birmingham.ac.uk]
- 17. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Sulfonamides by NMR Spectroscopy [yakhak.org]
Developing and Validating Assays for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide: A Strategic Guide to Target Identification and Potency Determination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A primary mechanism of action for this class of compounds is the inhibition of metalloenzymes, where the sulfonamide group (-SO₂NH-) acts as a highly effective zinc-binding moiety.[1][2]
The subject of this guide, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, is a novel compound with unexplored biological activity. Its structure, containing the critical benzenesulfonamide scaffold, strongly suggests potential interaction with zinc-containing enzymes. Among the most prominent and therapeutically relevant targets for this scaffold are the Carbonic Anhydrases (CAs).[1]
Carbonic Anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CAIX) is a key regulator of pH in the hypoxic tumor microenvironment and is considered a well-validated target for cancer therapy. Therefore, a logical and scientifically sound starting point for the characterization of this compound is to hypothesize its activity as a CAIX inhibitor.
This guide outlines a strategic workflow to test this hypothesis, beginning with a direct biochemical inhibition assay and progressing to a physiologically relevant cell-based assay to confirm target engagement and determine cellular potency.
Primary Assay: Biochemical Potency Against Carbonic Anhydrase IX
The first step in characterizing the compound is to determine if it directly interacts with and inhibits the purified target enzyme. A biochemical assay provides a clean, controlled system to measure direct inhibition, free from the complexities of cellular transport, metabolism, or off-target effects.[3] We will use a colorimetric assay that measures the esterase activity of CAIX.
Principle of the Assay
Purified recombinant human CAIX catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. The rate of product formation is directly proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of the test compound, we can determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC₅₀ value).[3]
Experimental Workflow: CAIX Biochemical Inhibition Assay
Caption: Workflow for determining the biochemical IC₅₀ of the compound against CAIX.
Detailed Protocol: CAIX Inhibition Assay
Materials:
-
Recombinant Human Carbonic Anhydrase IX (e.g., R&D Systems, Cat. No. 2188-CA)
-
This compound
-
p-Nitrophenyl Acetate (pNPA)
-
Tris Buffer (pH 7.5)
-
DMSO, molecular biology grade
-
Clear, flat-bottom 96-well microplates
-
Microplate reader with kinetic and 400 nm absorbance capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (1:3 ratio) in 100% DMSO. This will be your intermediate dilution plate.
-
Further dilute each concentration 1:50 into Assay Buffer (25 mM Tris, pH 7.5). The final DMSO concentration in the well should be ≤1%.
-
-
Assay Plate Setup:
-
To a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted compound series to the appropriate wells.
-
For control wells, add 5 µL of Assay Buffer containing 2% DMSO (Vehicle Control, 0% inhibition) and 5 µL of a known CAIX inhibitor like Acetazolamide at a saturating concentration (e.g., 100 µM) for the 100% inhibition control.
-
-
Enzyme Addition:
-
Prepare the CAIX enzyme solution at 2X the final desired concentration in Assay Buffer.
-
Add 50 µL of the CAIX solution to all wells except the "No Enzyme" blank controls.
-
Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the pNPA substrate solution at 2.5X the final desired concentration (e.g., 2.5 mM) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the pNPA solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm every 60 seconds for 15 minutes.
-
Data Presentation and Interpretation
The kinetic data is used to calculate the initial reaction velocity (V₀) for each compound concentration. The percent inhibition is calculated relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
Table 1: Example Data for IC₅₀ Determination
| Compound Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|
| 100.00 | 1.5 | 98.1 |
| 33.33 | 2.1 | 97.4 |
| 11.11 | 5.8 | 92.8 |
| 3.70 | 15.2 | 81.0 |
| 1.23 | 35.7 | 55.4 |
| 0.41 | 58.9 | 26.4 |
| 0.14 | 75.3 | 5.9 |
| 0.05 | 80.1 | 0.0 |
| Vehicle (DMSO) | 80.1 | 0.0 |
| No Enzyme | 0.5 | 100.0 |
This data is then plotted in graphing software (e.g., GraphPad Prism) using a non-linear regression fit (four-parameter variable slope) to derive the IC₅₀ value. An IC₅₀ in the low micromolar to nanomolar range would validate the initial hypothesis.
Secondary Assay: Cell-Based Target Engagement and Potency
Following successful biochemical validation, it is critical to assess the compound's activity in a more complex biological system.[4] A cell-based assay determines if the compound can penetrate the cell membrane, engage its target in the cellular environment, and elicit a functional response.[5][6]
Principle of the Assay
We will use a cancer cell line that endogenously overexpresses CAIX, such as the HeLa (cervical cancer) or MDA-MB-231 (breast cancer) cell lines. CAIX activity contributes to the acidification of the extracellular environment, a hallmark of many solid tumors. We can measure this functional consequence using a probe that reports on extracellular pH. The Seahorse XF Analyzer, which measures the Extracellular Acidification Rate (ECAR), is an ideal platform for this purpose. Inhibition of CAIX by the compound should lead to a dose-dependent decrease in ECAR.
Experimental Workflow: Cellular ECAR Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 5. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays in Biologics Development [healthtech.com]
Application Note & Protocols for the Enzymatic Characterization of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide as a potential enzyme inhibitor. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes established methodologies for characterizing novel sulfonamide-based inhibitors. The protocols herein are designed to be robust and self-validating, enabling the determination of key inhibitory parameters such as IC₅₀ and the mode of inhibition.
Introduction: The Scientific Rationale
Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, with numerous compounds from this class exhibiting a wide range of pharmacological activities.[1] The sulfonamide moiety (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[1] A prominent example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in physiological and pathological processes such as pH regulation and tumorigenesis.[1]
This compound is a synthetic organic compound (CAS No. 941294-37-7) whose biological activity is not yet fully characterized.[2] However, its structural features—the benzenesulfonamide core, a bromine substituent, and a dimethylphenyl group—suggest its potential to interact with biological targets, including enzymes. The strategic placement of substituents on the aromatic rings can significantly influence the compound's potency and selectivity for specific enzyme isoforms.[3]
This application note outlines a systematic approach to investigate the inhibitory potential of this compound against a representative metalloenzyme, human carbonic anhydrase II (hCA II), which serves as a well-validated model system for sulfonamide inhibitors.[4] The described workflows are, however, adaptable to other enzyme targets.
Principle of the Assays
The core of this protocol is the spectrophotometric measurement of enzyme activity. For carbonic anhydrase, the assay monitors the enzyme-catalyzed hydration of a substrate, 4-nitrophenyl acetate (NPA), which results in the formation of 4-nitrophenolate, a yellow-colored product that absorbs light at 400 nm. The rate of increase in absorbance is directly proportional to the enzyme's catalytic activity. By introducing this compound, any resulting decrease in the reaction rate can be quantified to determine its inhibitory effect.
Materials and Reagents
-
Test Compound: this compound (stored at 2-8°C, sealed from moisture)[2]
-
Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Apparatus:
-
UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 400 nm
-
96-well, flat-bottom, UV-transparent microplates
-
Calibrated multichannel and single-channel pipettes
-
Incubator or temperature-controlled plate reader (to maintain 25°C or 37°C)[5]
-
Analytical balance
-
Vortex mixer
-
Experimental Workflow Overview
The characterization of an enzyme inhibitor is a multi-step process. The following diagram outlines the logical flow from initial screening to detailed mechanistic studies.
Caption: Workflow for characterizing a novel enzyme inhibitor.
Detailed Protocols
Protocol 1: Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Step 1: Preparation of Stock Solutions
-
Inhibitor Stock (10 mM): Accurately weigh 3.40 mg of this compound (MW: 340.24 g/mol ) and dissolve it in 1 mL of DMSO.
-
Enzyme Stock (1 mg/mL): Dissolve hCA II in Tris-HCl buffer. Store on ice.
-
Substrate Stock (10 mM): Dissolve 1.81 mg of NPA (MW: 181.15 g/mol ) in 1 mL of acetonitrile or DMSO.
Step 2: Assay Setup (96-well plate format)
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). This will be your inhibitor plate.
-
Assay Plate Preparation: To each well of a UV-transparent 96-well plate, add the following in order:
-
Buffer: Add Tris-HCl buffer to bring the final volume in each well to 200 µL.
-
Inhibitor: Add 2 µL of the appropriate inhibitor dilution from your inhibitor plate. For the control wells (100% activity), add 2 µL of DMSO. For the blank well (no enzyme activity), add 2 µL of DMSO.
-
Enzyme: Add a pre-determined optimal amount of hCA II solution to all wells except the blank. Mix gently by pipetting.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to all wells.[6]
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).
Step 3: Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percentage Inhibition: Use the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot and Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Protocol 2: Determining the Mode of Inhibition (MoI)
This experiment distinguishes between competitive, non-competitive, uncompetitive, or mixed inhibition by measuring enzyme kinetics at different substrate and inhibitor concentrations.
Step 1: Assay Setup
-
Set up a matrix of reactions in a 96-well plate. You will vary the concentration of the substrate (NPA) along the columns and the concentration of the inhibitor along the rows.
-
Choose at least two fixed concentrations of the inhibitor (e.g., IC₅₀ and 2x IC₅₀) and a zero-inhibitor control.
-
For each inhibitor concentration, use a range of substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant of the enzyme for the substrate).
-
Follow the same addition order and incubation steps as in the IC₅₀ protocol.
Step 2: Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration ([S]).
-
Create a Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S]. This plot is crucial for visualizing the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis).
-
Visualization of Inhibition Modes
The Lineweaver-Burk plot provides a clear graphical representation of the different modes of reversible enzyme inhibition.
Caption: Lineweaver-Burk plots for different inhibition types.
Expected Data and Interpretation
Below is a table with hypothetical data for the inhibition of hCA II by this compound.
| Parameter | Value | Interpretation |
| IC₅₀ | 85 nM | The compound is a potent inhibitor of the target enzyme. |
| Mode of Inhibition | Non-competitive | The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. It binds with equal affinity to the free enzyme and the enzyme-substrate complex. |
| Kᵢ | 78 nM | The Kᵢ (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates tighter binding. |
Troubleshooting
Enzyme assays can be sensitive to a variety of factors.[5] The following table addresses common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | - Inactive enzyme (improper storage, freeze-thaw cycles).[7]- Incorrect buffer pH or composition.- Omission of a key reagent. | - Use a fresh aliquot of enzyme.- Verify buffer pH and preparation.- Double-check the protocol and reagent additions.[8] |
| High background signal (blank) | - Substrate is unstable and hydrolyzes spontaneously.- Contamination in buffer or reagents. | - Prepare fresh substrate solution daily.- Run a control with substrate and buffer only.- Use high-purity reagents. |
| Inconsistent results / poor reproducibility | - Pipetting errors.- Temperature fluctuations.[5]- Incomplete mixing of reagents. | - Calibrate pipettes regularly.- Use a temperature-controlled plate reader or water bath.- Ensure thorough mixing after each reagent addition.[8] |
| Inhibitor precipitates in assay | - Low solubility of the compound in the final assay buffer.- DMSO concentration is too high. | - Test the solubility of the compound in the assay buffer.- Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. By systematically determining the IC₅₀ and mode of inhibition, researchers can gain valuable insights into the compound's potency and mechanism of action. This foundational data is critical for guiding further studies in drug discovery and development, including structure-activity relationship (SAR) optimization and evaluation in more complex biological systems.
References
- BenchChem. (n.d.). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role.
- Aina, O. A., et al. (2019).
- Al-Masoudi, N. A., et al. (2010).
- BLDpharm. (n.d.). This compound.
- Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science.
- Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
- National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)benzenesulfonamide. PubChem Compound Summary.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.
- University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips.
- ResearchGate. (2024). Mechanism of sulfonamide drugs.
- BenchChem. (n.d.). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data.
- Quora. (2016). What are the reasons of poor results in enzymatic assays?.
- Edmondson, D. E., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
- Wilson, W. W., et al. (2018).
- Cremer, P. S., et al. (2002). Design and Characterization of Immobilized Enzymes in Microfluidic Systems. Analytical Chemistry.
- BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- ACS Publications. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B.
- National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem Compound Summary.
- ChemicalBook. (2023). 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide.
- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
- WuXi AppTec. (n.d.). CAS:415697-57-3 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Purification of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. This document outlines detailed protocols for common purification techniques, discusses the underlying scientific principles, and offers troubleshooting advice to achieve high purity of the target compound.
Introduction
This compound (C₁₄H₁₄BrNO₂S, MW: 340.24 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery.[1][2][3] The purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory requirements. Synthetic procedures often yield crude products containing unreacted starting materials, byproducts, and other impurities that must be effectively removed.[4] This guide details two primary methods for the purification of this compound: recrystallization and column chromatography.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy is predicated on understanding the physicochemical properties of the target molecule and its likely impurities.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₄H₁₄BrNO₂S | Indicates the presence of aromatic rings, a sulfonamide group, and a bromine atom, suggesting a non-polar character with some capacity for hydrogen bonding. |
| Molecular Weight | 340.24 g/mol | A moderate molecular weight, suitable for standard purification techniques. |
| Purity (Typical) | 98% (Commercially available) | Indicates that high purity is achievable. |
| CAS Number | 941294-37-7 | For unambiguous identification. |
| Structure | The N-H proton of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms are hydrogen bond acceptors. The two aromatic rings contribute to the molecule's hydrophobicity. |
Purification Strategy Workflow
The selection of a purification method depends on the scale of the purification and the nature of the impurities. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4][5] For sulfonamides, solvent systems like ethanol-water or isopropanol-water mixtures are often effective.[6] A related compound, N-(2,3-dimethylphenyl)benzenesulfonamide, has been successfully recrystallized from dilute ethanol, suggesting this is a promising starting point.[7]
Protocol 1: Single-Solvent Recrystallization
Objective: To purify the crude product by dissolving it in a minimum amount of a hot solvent and allowing it to crystallize upon cooling.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Solvent Selection: Start with a 95% ethanol/water mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6][8]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[6][8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or high impurity concentration.[6] | Re-dissolve the oil by heating, add more solvent, and allow to cool more slowly. Consider switching to a solvent with a lower boiling point.[6] |
| No Crystal Formation | The solution is not sufficiently saturated, or crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6][8] If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Premature Crystallization | The solution cools too quickly during hot filtration. | Use pre-heated glassware for the filtration and perform the step as quickly as possible.[6] |
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4] For sulfonamides, silica gel is a common stationary phase.[9]
Protocol 2: Normal-Phase Column Chromatography
Objective: To separate the target compound from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. A mixture of n-hexane and ethyl acetate is a common starting point for compounds of moderate polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for column chromatography purification.
Advanced Purification: Preparative HPLC
For achieving the highest levels of purity, particularly for small-scale preparations or for isolating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10] This technique offers superior resolution compared to standard column chromatography.
Considerations for Preparative HPLC:
-
Stationary Phase: Reversed-phase columns (e.g., C8 or C18) are commonly used for compounds like sulfonamides.[9]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically employed.
-
Method Development: Analytical HPLC is first used to develop a separation method that is then scaled up to a preparative scale.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Recrystallization is a suitable method for purifying relatively clean crude products on a larger scale, while column chromatography offers greater versatility for separating more complex mixtures. For the highest purity requirements, preparative HPLC is the recommended technique. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.
References
- Benchchem. Recrystallization of Sulfonamide Products - Technical Support Center.
- Benchchem. Purification of Sulfonamide Derivatives by Column Chromatography - Technical Support Center.
- Benchchem. Crystallinity of Sulfonamide Compounds - Technical Support Center.
- Google Patents. Sulfonamide purification process - US2777844A.
- MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Benchchem. Byproduct identification and removal in sulfonamide synthesis.
- YouTube. Crystallization of Sulfanilamide.
-
Taylor, L. T., Combs, M. T., & Ashraf-Khorassani, M. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 345–351. Retrieved from [Link]
- Ardena. Preparative HPLC Purification.
- SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide.
- BLDpharm. This compound.
- BLDpharm. 941294-37-7|this compound.
- ChemicalBook. 941294-37-7(this compound).
-
Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o566. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. 941294-37-7 CAS Manufactory [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ardena.com [ardena.com]
Application Notes and Protocols for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS No. 941294-37-7). The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction and Scientific Context
This compound is a synthetic organic compound belonging to the sulfonamide class. The presence of a benzenesulfonamide core structure, substituted with a bromine atom and a dimethylphenyl group, suggests its potential utility as an intermediate in medicinal chemistry and drug discovery. Sulfonamides are a well-established class of compounds with a broad range of biological activities. The specific substitutions on this molecule may confer unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents.
Given its potential applications, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure experimental reproducibility and personnel safety.
Compound Properties and Specifications
A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 941294-37-7 | [1] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |
| Molecular Weight | 340.24 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Storage Temperature | 2-8°C recommended; some suppliers suggest room temperature.[1] | [1] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar brominated benzenesulfonamides indicate a number of potential hazards. The following precautions are based on an analysis of these related compounds and general laboratory safety principles.[2][3]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Experimental Protocols
Adherence to standardized handling procedures is critical to prevent contamination and exposure.
General Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Sources
Application Notes and Protocols for the Investigation of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide in Medicinal Chemistry
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse pharmacological activities.[1] The sulfonamide group (-SO₂NH-) is a key structural feature, often acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[1] The versatility of this scaffold allows for fine-tuning of its biological activity through substitution on the aromatic ring and the sulfonamide nitrogen, influencing the compound's potency and target specificity.[1]
This guide focuses on 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS No. 941294-37-7), a specific analog for which detailed biological data is not yet widely published.[2][3] By synthesizing information from structurally related compounds, we will provide a comprehensive framework for researchers to explore its therapeutic potential. This document will detail a proposed synthetic route, hypothesize potential mechanisms of action based on established activities of similar molecules, and provide detailed protocols for the in-vitro evaluation of this compound.
Physicochemical Properties and Structural Features
| Property | Value | Source/Method |
| CAS Number | 941294-37-7 | [3] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | Inferred from name |
| Molecular Weight | 340.24 g/mol | Calculated |
| Structure | ||
| Key Features: | ||
| - Benzenesulfonamide Core: Known for broad pharmacological activity.[1] | ||
| - 2-Bromo Substituent: This halogen atom can influence the compound's lipophilicity, metabolic stability, and binding interactions. | ||
| - N-(2,3-dimethylphenyl) Group: The substitution pattern on this ring will significantly impact the molecule's conformation and its interaction with target proteins.[4] |
Proposed Synthesis Protocol
The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. Based on the synthesis of the closely related N-(2,3-dimethylphenyl)benzenesulfonamide[4] and other analogs[5], a reliable synthetic route for this compound can be proposed.
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in pyridine (used as both solvent and base) and cool the mixture in an ice bath to 0°C.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 2-bromobenzenesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride and any remaining starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final compound, this compound, as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Hypothesized Biological Activities and Mechanisms of Action
While direct experimental data for this compound is lacking, the extensive research on analogous compounds allows us to propose several promising avenues for investigation.[1]
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in pH regulation and various pathological processes, including cancer.[1]
-
Hypothesized Mechanism: The sulfonamide moiety of this compound is expected to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-(2,3-dimethylphenyl) groups will likely interact with residues in the active site cavity, influencing isoform selectivity.[1]
Caption: Hypothesized inhibition of carbonic anhydrase by the target molecule.
Anti-inflammatory Activity
Many benzenesulfonamide derivatives exhibit anti-inflammatory properties by targeting enzymes in the eicosanoid biosynthesis pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]
-
Hypothesized Mechanism: The compound could inhibit mPGES-1, leading to a reduction in the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.
Anticancer and Kinase Inhibition
The sulfonamide scaffold is present in several anticancer drugs.[6] Some benzenesulfonamide analogs have been identified as inhibitors of kinases, such as Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma.[7]
-
Hypothesized Mechanism: The compound may exert cytotoxic effects on cancer cell lines by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The specific kinase targets would need to be identified through broad panel screening.
Antiviral Activity
Recent studies have identified benzenesulfonamide derivatives as novel inhibitors of the HIV-1 capsid protein (CA), demonstrating a dual-stage inhibition profile.[8]
-
Hypothesized Mechanism: The compound could potentially bind to the HIV-1 capsid protein, disrupting its assembly or disassembly, thereby inhibiting viral replication.[8]
Experimental Protocols for Biological Evaluation
The following protocols are generalized methodologies for investigating the potential biological activities of this compound.
Protocol 1: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Methodology: An esterase assay using 4-nitrophenyl acetate (NPA) as a substrate.
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: In a 96-well plate, add Tris-HCl buffer (pH 7.4), the specific hCA isoform, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Measurement: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cellular Anti-inflammatory Assay (mPGES-1 Inhibition)
Objective: To measure the inhibition of PGE₂ production in a cellular context.[1]
Methodology: A cell-based assay using a human cell line (e.g., A549) stimulated with interleukin-1β (IL-1β).
-
Cell Culture: Culture A549 cells to approximately 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with IL-1β to induce the expression of COX-2 and mPGES-1.
-
PGE₂ Production: Add exogenous arachidonic acid and incubate to allow for PGE₂ production.
-
Quantification: Collect the cell supernatant and quantify the concentration of PGE₂ using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.
Protocol 3: Anticancer Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
Methodology: MTT or SRB assay.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, U87) in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Add MTT reagent or fix and stain with SRB to assess cell viability.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each cell line.
General Experimental Workflow
Caption: A phased approach for the biological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzenesulfonamides is highly dependent on the substitution patterns.[9]
-
Benzamide Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring significantly influence potency and selectivity.[9] The 2,3-dimethyl substitution in the target compound is expected to create a specific steric and electronic profile that will dictate its binding to target proteins.
-
Sulfonamide Moiety Substitution: The substituent on the sulfonamide nitrogen also plays a critical role.[9]
-
Bromo-Substitution: The position of the bromine atom is crucial. A comparative analysis of 2-bromo versus 4-bromo substituted benzenesulfonamides has shown differences in biological activity, for instance, in their inhibition of carbonic anhydrase isoforms.[10] Investigating analogs where the bromine is moved to other positions (e.g., the 4-position) or replaced with other halogens would be a key step in developing an SAR.
Conclusion and Future Directions
While this compound is a relatively unexplored compound, the rich pharmacology of the benzenesulfonamide class provides a strong rationale for its investigation.[1] The proposed mechanisms of action, including the inhibition of carbonic anhydrases, kinases, and inflammatory enzymes, offer promising avenues for research. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this intriguing molecule. Future work should focus on the synthesis of a small library of analogs to establish a clear structure-activity relationship, which will be crucial for optimizing potency and selectivity towards a specific biological target.
References
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. Benchchem.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH).
- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
- This compound. Benchchem.
- 941294-37-7|this compound. BLDpharm.
- N-(2,3-Dimethylphenyl)benzenesulfonamide. National Institutes of Health (NIH).
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Unlocking the Research Potential of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide. Benchchem.
- A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 4. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
overcoming solubility issues with 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Welcome to the dedicated technical support guide for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS: 941294-37-7). This resource is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting its solubility.
-
Molecular Formula: C₁₄H₁₄BrNO₂S[1]
-
Molecular Weight: Approximately 340.24 g/mol [2]
-
Structure: It is an N-aryl benzenesulfonamide, characterized by two aromatic rings and a sulfonamide linker.[3]
-
Predicted Lipophilicity (XLogP3): Values are estimated to be between 3.9 and 5.0, which indicates a high degree of lipophilicity and predicts low aqueous solubility.[4]
The presence of multiple non-polar aromatic rings and the overall molecular structure contribute significantly to its hydrophobic nature.[5][6]
Q2: Why is this compound so difficult to dissolve in aqueous solutions?
A2: The poor aqueous solubility is a direct result of its molecular structure. The large, non-polar surface area from the brominated benzene ring and the dimethylphenyl ring dominates the molecule's character. Water, a highly polar solvent, cannot effectively form hydrogen bonds with these regions to overcome the compound's crystal lattice energy—the energy that holds the solid compound together. Furthermore, sulfonamides as a class are known to exhibit poor water solubility.[7][8]
Q3: What are the recommended starting solvents for creating a stock solution?
A3: For compounds with high lipophilicity, the standard approach is to first create a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous experimental medium. Common choices include polar aprotic solvents.
| Solvent | Class | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 °C | Excellent solubilizing power for a wide range of compounds. Use at the lowest effective concentration (<0.5% v/v) in cell-based assays as it can have biological effects. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 °C | Another strong solvent. Can be a good alternative to DMSO. Also requires careful concentration control in biological systems. |
| Ethanol (EtOH) | Polar Protic | 78.37 °C | A less toxic option suitable for some in vivo applications. May have lower solubilizing power than DMSO or DMF for this specific compound. |
| Methanol (MeOH) | Polar Protic | 64.7 °C | Benzenesulfonamides show good solubility in methanol.[9] Useful for chemical reactions and some analytical applications. |
Troubleshooting Guide: Experimental Protocols & Workflows
This section provides detailed, hands-on guidance for specific solubility challenges.
Q4: My compound is not dissolving in my aqueous buffer. What is the first protocol I should follow?
A4: The immediate goal is to get the compound into solution. The most reliable first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Solvent Selection: Based on the table above, select an initial solvent. DMSO is the recommended starting point for maximum solubilizing power.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a clean glass vial.
-
Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high target concentration (e.g., 10-50 mM).
-
Facilitating Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids remain, gently warm the solution in a water bath (30-40°C) for 5-10 minutes. Causality: Supplying thermal energy helps overcome the crystal lattice forces.
-
Use a bath sonicator for 5-10 minutes. Causality: Cavitation from sonication creates micro-agitation that breaks apart solid particles.[10]
-
-
Verification: Visually inspect the solution against a bright light to ensure no solid particulates are present. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the solvent.
Q5: I successfully made a stock in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?
A5: This is a very common problem known as "crashing out." It occurs when the percentage of the organic solvent in the final aqueous solution is too low to maintain the compound's solubility. The workflow below outlines how to troubleshoot this.
This protocol aims to find the minimum percentage of an organic solvent (a "co-solvent") needed to maintain solubility in your final aqueous solution.[11][12][13]
-
Prepare Vials: Set up a series of test vials containing your final volume of aqueous buffer (e.g., 1 mL).
-
Serial Dilution Simulation:
-
To Vial 1, add 10 µL of pure organic solvent (e.g., DMSO) for a 1% final concentration.
-
To Vial 2, add 20 µL for 2%.
-
To Vial 3, add 50 µL for 5%.
-
-
Spike with Compound: Add the same small volume of your concentrated stock solution to each vial to achieve your desired final compound concentration.
-
Observe: Vortex each vial and observe immediately and after 30 minutes for any signs of precipitation (cloudiness, visible particles).
-
Determine Minimum Requirement: The vial with the lowest percentage of co-solvent that remains clear is your new working condition. Always include a control to ensure the co-solvent level itself does not affect your experimental results.
Q6: My experiment is sensitive to organic solvents. Can I improve solubility by adjusting pH?
A6: Yes, this is a viable strategy. The sulfonamide group (-SO₂NH-) is weakly acidic.[7] By raising the pH of the solution above the compound's pKa, the proton on the nitrogen can be removed, creating a negatively charged anion. This ionized form is significantly more polar and thus more soluble in water.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Direct Addition: Add a small, known amount of the solid compound directly to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (or until equilibrium is reached) to allow for maximum dissolution.
-
Separation: Centrifuge the samples at high speed to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH. You should observe a significant increase in solubility as the pH rises, particularly above the compound's pKa. This identifies the optimal pH range for your experiments.
Q7: For in vivo studies, I need a formulation with minimal toxicity. What are my options?
A7: When common co-solvents are not an option, advanced formulation strategies are required. These methods aim to encapsulate or disperse the drug on a molecular level.
-
Molecular Encapsulation with Cyclodextrins: Cyclodextrins are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic drug, forming an inclusion complex that is water-soluble.[14] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (like PEG or PVP).[8][15] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[15]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[14][15] Techniques like high-pressure homogenization can be used to create a nanosuspension of the drug stabilized by surfactants.[8][11]
These advanced methods typically require formulation expertise and specialized equipment but offer powerful solutions for the most challenging solubility problems.
References
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Kumar, S., & S, S. P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
-
Sharma, D., Saini, S., & Rana, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Sachan, R., Khatri, K., & Kasture, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. Available at: [Link]
-
Jubie, S., Muthu, P., Kalirajan, R., & Gowramma, B. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2020). The solubility of benzenesulfonamide studied both experimentally and computationally. ResearchGate. Available at: [Link]
-
Chen, Y. C., & Chen, C. Y. (2012). Solid solubility correlations of benzenesulfonamide determined by (a) two-parameter solution model and (b) one-parameter solution model. ResearchGate. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2019). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for benzenesulfonamide synthesis
An essential reaction in medicinal chemistry and drug development is the synthesis of benzenesulfonamides, which creates a core structural motif found in numerous therapeutic agents.[1][2] The reaction, which typically involves the coupling of a benzenesulfonyl chloride with a primary or secondary amine, appears straightforward but is frequently plagued by issues that can impact yield, purity, and scalability.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing this crucial transformation. Moving beyond simple protocols, we will explore the causality behind common experimental challenges and offer robust solutions in a direct question-and-answer format.
Core Reaction Principles: The Nucleophilic Acyl Substitution
The synthesis of benzenesulfonamides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of the benzenesulfonyl chloride.[3] This attack leads to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. A key byproduct of this reaction is hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, a process that would render it non-nucleophilic and halt the reaction.[4]
Caption: General reaction scheme for benzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose? The base is critical for scavenging the HCl produced during the reaction.[4] Without it, the amine reactant would be protonated, forming a non-nucleophilic ammonium salt and stopping the reaction.[4] Organic, non-nucleophilic bases are preferred to avoid competing with the amine in reacting with the sulfonyl chloride.[5]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | ~5.2 | Commonly used, acts as a solvent and base. Can sometimes be difficult to remove. |
| Triethylamine (TEA) | ~10.7 | Stronger base than pyridine, suitable for less reactive amines. Easy to remove. |
| DIPEA | ~10.7 | A sterically hindered, non-nucleophilic base. Good choice for sensitive substrates. |
| Aqueous NaOH/KOH | ~14-15 | Used in Schotten-Baumann conditions, but increases the risk of hydrolyzing the sulfonyl chloride.[5] Generally avoided for fine chemical synthesis. |
Q2: Which solvents are most suitable for benzenesulfonamide synthesis? Aprotic solvents are generally preferred to prevent any reaction with the highly reactive sulfonyl chloride.[4] The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.[6]
-
Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of reactants.[4][5]
-
Tetrahydrofuran (THF): Another excellent choice, particularly for reactions at or below room temperature.[4][6]
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective.[4]
-
Toluene: Suitable for reactions that may require heating.[6][7]
-
Dimethylformamide (DMF): A polar aprotic solvent used for less soluble substrates, though it can be harder to remove during workup.[4][6]
Q3: Can I use a tertiary amine as my nucleophile? No, tertiary amines will not react to form sulfonamides because they lack the N-H proton necessary for the final step of the reaction.[8][9] Instead, tertiary amines can promote the hydrolysis of the benzenesulfonyl chloride, leading to the formation of sulfonic acid salts.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, offering potential causes and actionable solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 8. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]
stability testing of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide under experimental conditions
Welcome to the technical support resource for the stability testing of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (Compound ID: 941294-37-7).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to establishing a robust stability profile for this compound under various experimental conditions.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing of new drug substances.[3][4][5] We will combine these regulatory standards with fundamental chemical principles to address the specific challenges and questions that may arise during your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered during the stability assessment of this compound.
FAQ 1: Initial Setup & Protocol Design
Question: I am starting a stability study for this compound. What are the essential first steps and what ICH conditions should I prioritize?
Answer: A successful stability program begins with a well-designed protocol based on a thorough understanding of the molecule and regulatory expectations.
-
Initial Characterization: Before initiating a formal stability study, ensure you have a fully characterized reference standard of this compound. This includes its identity, purity (by a stability-indicating method), and physical properties.
-
Forced Degradation (Stress Testing): The most critical first experimental step is to conduct forced degradation studies.[6][7] This is a mandatory part of demonstrating the stability-indicating nature of your analytical methods and helps to identify potential degradation products early.[5][6] The results will inform which analytical techniques are most suitable and what to monitor in your formal stability study.
-
Formal Stability Conditions: Based on ICH Q1A(R2) guidelines, you should initiate studies under the following conditions at a minimum.[4][8]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][8] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 4 time points (e.g., 0, 6, 9, 12 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, 6 months).[4] |
-
Causality: The accelerated study is designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[8] If a "significant change" occurs during the accelerated study, the intermediate study becomes critical to evaluate the stability under less harsh conditions. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet its other acceptance criteria.
FAQ 2: Understanding Potential Degradation Pathways
Question: What are the most likely degradation pathways for this compound given its structure?
Answer: Based on the functional groups present in the molecule (sulfonamide linkage, C-Br bond, and substituted aromatic rings), we can anticipate several potential degradation pathways under stress conditions. Understanding these provides a rationale for your experimental design.
-
Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base. While sulfonamides are generally more stable to hydrolysis than amides or esters, this pathway must be investigated across a wide pH range.[5][9]
-
Acidic Hydrolysis: Protonation of the sulfonamide nitrogen would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Hydrolysis: A hydroxide ion can directly attack the sulfur atom, leading to cleavage.
-
Expected Products: 2-bromobenzenesulfonic acid and 2,3-dimethylaniline.
-
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, potentially forming radical intermediates. The aromatic rings themselves can also absorb UV light, leading to degradation. Photostability testing, as per ICH Q1B, is essential.[8]
-
Expected Products: This could lead to debromination, yielding N-(2,3-dimethylphenyl)benzenesulfonamide, or more complex coupling products.
-
-
Oxidative Degradation: The molecule could be susceptible to oxidation, particularly if trace metals are present or if exposed to oxidizing agents. The sulfur atom and the methyl groups on the phenyl ring are potential sites of oxidation.
-
Expected Products: N-oxide derivatives or oxidation of the methyl groups to alcohols or carboxylic acids.
-
-
Thermal Degradation: At elevated temperatures, general decomposition can occur. The weakest bonds are most likely to cleave first.
The following diagram illustrates these potential degradation points on the molecule.
Caption: Potential degradation sites on the molecule.
FAQ 3: Troubleshooting Analytical Method Issues
Question: My HPLC assay is showing poor peak shape and resolution for the parent compound and its degradants. What should I investigate?
Answer: This is a common issue when developing a stability-indicating method. Here is a systematic troubleshooting guide:
-
Mobile Phase pH: The primary amine degradant (2,3-dimethylaniline) is basic, while the sulfonic acid degradant is highly acidic. The parent compound is weakly acidic. The pH of your mobile phase will significantly affect the ionization state and, therefore, the retention and peak shape of these compounds.
-
Action: Screen a range of mobile phase pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate, acetate). A lower pH (around 2.5-3.5) often yields good peak shape for both acids and bases on a C18 column.
-
-
Column Choice: A standard C18 column might not provide sufficient retention or selectivity for the polar degradation products.
-
Action: Consider alternative column chemistries. A phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the aromatic rings. For very polar degradants, an embedded polar group (PEG) or aqueous C18 column might be necessary.
-
-
Poor Peak Shape (Tailing/Fronting):
-
Tailing: Often seen with basic compounds like 2,3-dimethylaniline due to secondary interactions with residual silanols on the silica support.
-
Action: Use a low concentration of an amine modifier like triethylamine (TEA) in your mobile phase, or switch to a base-deactivated column.
-
-
Fronting: This can indicate column overload or a mismatch between the sample solvent and the mobile phase.
-
Action: Ensure your sample concentration is within the linear range of the column. Your sample diluent should be as close in composition to the mobile phase as possible ("weak solvent").
-
-
-
Co-elution: Degradation products may co-elute with the parent peak or with each other.
-
Action: A forced degradation sample is your best tool here. Analyze a sample that has been degraded by ~10-20%.[7] Use a photodiode array (PDA) detector to perform peak purity analysis. If the parent peak is not spectrally pure, a degradant is co-eluting. Adjust your gradient, mobile phase composition, or column to achieve separation.
-
Part 2: Key Experimental Protocols
These protocols are designed as a starting point and should be validated for your specific laboratory conditions and equipment.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating capability of the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, use a separate vial. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature for 8 hours.
-
Oxidation: Dilute stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in diluent to 0.1 mg/mL before analysis.
-
Photostability: Expose the solid compound and a solution (0.1 mg/mL in a quartz cuvette) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid to prevent column damage.
-
Analyze all samples by the proposed stability-indicating HPLC-UV/PDA method.
-
Target approximately 5-20% degradation.[10] If degradation is too rapid or too slow, adjust the time or temperature accordingly.
-
-
Data Evaluation:
-
Compare chromatograms of stressed samples to the control.
-
Identify and quantify new peaks (degradation products).
-
Perform peak purity analysis on the parent peak in each condition to ensure no co-elution.
-
Calculate mass balance to ensure all major degradants are being detected.
-
Workflow Diagram:
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify the parent compound and separate it from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for the parent molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) for good peak shape of potential basic and acidic degradants. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A gradient is necessary to elute both polar degradants and the more non-polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector sensitivity. |
| Detection | UV/PDA at 254 nm | Aromatic rings provide strong absorbance at this wavelength. A PDA detector is crucial for peak purity assessment. |
| Sample Diluent | Acetonitrile/Water (50:50) | A good starting point to ensure solubility and compatibility with the mobile phase. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
Part 3: References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
K. K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. [Link]
-
Chembo. This compound. [Link]
-
Khan, A., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Spectroscopy. [Link]
-
Horwitz, W. (1977). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists.
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. snscourseware.org [snscourseware.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying and minimizing by-products in sulfonamide reactions
Welcome to the comprehensive technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide reactions, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to identify and minimize by-products effectively.
Section 1: Troubleshooting Common By-Products in Sulfonamide Synthesis
The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1] However, this seemingly straightforward reaction can be plagued by the formation of various by-products, leading to reduced yields and purification challenges. This section provides a detailed troubleshooting guide for the most frequently encountered by-products.
Q1: My reaction is producing a significant amount of sulfonic acid. What is causing this and how can I prevent it?
A1: The Culprit: Hydrolysis of the Sulfonyl Chloride
The primary cause of sulfonic acid formation is the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to attack by water, which can be present in your solvent, on your glassware, or in the atmosphere.[2]
The Mechanism of Hydrolysis:
The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This is often an SN2-type mechanism.[3][4] The presence of a base can accelerate this process.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting and Minimization Strategies:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred.[5] Protic solvents can directly participate in the hydrolysis.[5]
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
-
Reagent Purity: Use a fresh bottle of sulfonyl chloride or purify it before use if it has been stored for an extended period.[2]
-
Order of Addition: Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes be beneficial as the more nucleophilic amine will react preferentially over residual water.
-
Temperature Control: While many sulfonamide reactions are run at room temperature or 0 °C, excessive heat can increase the rate of hydrolysis.[2]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (DCM, ACN, THF) | Minimizes the primary source of water for hydrolysis.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction.[2] |
| Temperature | 0 °C to Room Temperature | Controls the rate of the competing hydrolysis reaction.[2] |
Q2: I am observing a higher molecular weight by-product that appears to be a di-sulfonated amine. How can I avoid this?
A2: The Challenge of Over-Sulfonylation
The formation of a di-sulfonamide, R-N(SO₂R')₂, occurs when the initially formed primary sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. This is more common with primary amines.
Mechanism of Di-sulfonamide Formation:
The nitrogen atom in a primary sulfonamide is still nucleophilic, and the hydrogen on the nitrogen is acidic. In the presence of a base, the sulfonamide can be deprotonated to form a sulfonamidate anion, which is a potent nucleophile.
Caption: Mechanism of di-sulfonamide by-product formation.
Troubleshooting and Minimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure that the sulfonyl chloride is consumed before it can react with the product.
-
Choice of Base: The type and amount of base can significantly influence the outcome.
-
A non-nucleophilic, sterically hindered base may be less likely to deprotonate the sulfonamide product.
-
Using the minimum amount of base necessary to neutralize the generated HCl can be beneficial. An excess of a strong base will favor the deprotonation of the sulfonamide.
-
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide product.
-
Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second sulfonylation.
Q3: When starting from an aniline, I am getting an insoluble, polymeric mess. What is happening?
A3: The Pitfall of Unprotected Anilines and Polymerization
When synthesizing sulfonamides from anilines, if the amino group is not protected before the chlorosulfonation step to prepare the sulfonyl chloride, polymerization can occur. The newly formed sulfonyl chloride on one aniline molecule can react with the free amino group of another, leading to a chain reaction and the formation of polymeric by-products.
Troubleshooting and Minimization Strategies:
-
Protect the Amine Group: The most effective strategy is to protect the amine functionality before generating the sulfonyl chloride. Acetylation to form an acetanilide is a common and effective protection strategy.[6] The protecting group can be removed in a later step.
Caption: Workflow for preventing polymerization in aniline sulfonylation.
-
Control Stoichiometry and Addition: As with other side reactions, careful control of stoichiometry and slow, controlled addition of the sulfonating agent at low temperatures can help minimize intermolecular reactions.
Q4: My reaction, which starts from a thiol, is producing a significant amount of disulfide. How can I prevent this?
A4: The Side Reaction of Thiol Oxidation
When synthesizing sulfonamides from thiols, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide.[7] This is particularly prevalent when using less nucleophilic or sterically hindered amines.
Mechanism of Disulfide Formation:
The mechanism of disulfide formation can vary depending on the oxidant used. In many cases, it involves the formation of a sulfenyl intermediate which can then react with another thiol molecule. Electrochemical methods show that the thiol is first oxidized to the disulfide, which then reacts further.[8]
Troubleshooting and Minimization Strategies:
-
Optimize Oxidant and Reaction Conditions: The choice of oxidizing agent is critical. A combination of an oxidant and a chlorinating agent is often used to form the sulfonyl chloride in situ.[9] Experiment with different oxidizing systems to find the optimal conditions for your specific substrate.
-
Use a More Nucleophilic Amine: If the reaction design allows, using a more nucleophilic amine can outcompete the thiol for reaction with any reactive sulfur intermediates.
-
One-Pot Procedures: Several one-pot procedures have been developed for the direct conversion of thiols to sulfonamides, which are optimized to minimize disulfide formation.[9]
Section 2: Frequently Asked Questions (FAQs)
Q: How can I identify the by-products in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is typically employed for by-product identification:
-
Thin-Layer Chromatography (TLC): A quick and simple method for a preliminary assessment of the reaction progress and the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the molecular weight of by-products, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can help in the structural elucidation of the main product and impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of characteristic functional groups in the product and by-products.
Q: What are the general strategies for purifying sulfonamides and removing these by-products?
A: The choice of purification method depends on the physical and chemical properties of the desired sulfonamide and the impurities. Common strategies include:
-
Recrystallization: An effective technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.
-
Column Chromatography: A versatile method for separating compounds based on their polarity. Silica gel is the most common stationary phase.
-
Liquid-Liquid Extraction: Can be used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For example, an acidic by-product like a sulfonic acid can often be removed by washing the organic layer with a basic aqueous solution.
Q: What is the role of the base in sulfonamide synthesis, and how does its choice affect the reaction?
A: The base plays a crucial role in sulfonamide synthesis, primarily to neutralize the hydrochloric acid (HCl) generated during the reaction.[10] The accumulation of HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine and triethylamine. The choice and amount of base can influence the reaction rate and the formation of by-products like di-sulfonamides. For less reactive amines, a stronger, non-nucleophilic base might be required to enhance their reactivity.[11]
Q: How does the choice of solvent affect my sulfonamide reaction?
A: The solvent can significantly impact the reaction rate and the profile of by-products.
-
Polarity: The polarity of the solvent can affect the stability of the transition state. For many sulfonylation reactions, a more polar solvent can stabilize charged intermediates and accelerate the reaction.[5][12]
-
Reactivity: Protic solvents (e.g., alcohols, water) should generally be avoided as they can react with the sulfonyl chloride, leading to hydrolysis or the formation of sulfonate esters.[5] Aprotic solvents are the preferred choice.[5]
-
Solubility: The solvent must be able to dissolve the reactants to a reasonable extent to ensure a homogeneous reaction mixture and a good reaction rate.
References
-
Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]
-
Condition optimizations of sulfonamide formation using piperidine... ResearchGate. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. Available at: [Link]
-
Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). ResearchGate. Available at: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Ch 8 : Solvent Effects. University of Calgary. Available at: [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. Available at: [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
-
Sulfonamide. Wikipedia. Available at: [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Available at: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide allergy and cross-reactivity. ResearchGate. Available at: [Link]
-
Chemical polymerization of aniline in the presence of mixtures of polymeric sulfonic acids. ResearchGate. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Characterization of N-aryl Benzenesulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the characterization of N-aryl benzenesulfonamides. This class of compounds is pivotal in medicinal chemistry and materials science, yet presents a unique set of analytical challenges. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to navigate these complexities with confidence.
Section 1: Troubleshooting Spectroscopic Analysis
Spectroscopic methods are the bedrock of structural elucidation. However, the unique electronic and conformational properties of N-aryl benzenesulfonamides can lead to ambiguous or misleading data. This section addresses the most common issues encountered in NMR and Mass Spectrometry.
FAQ 1.1 (NMR): Why are the aromatic signals in my ¹H NMR spectrum broad and difficult to interpret?
Answer:
This is a classic and frequently observed issue stemming from restricted rotation around the sulfur-nitrogen (S-N) bond.[1][2] The S-N bond has a degree of double-bond character due to resonance, creating a significant energy barrier to free rotation.[2] At room temperature, the rate of rotation is often on the same timescale as the NMR experiment. This dynamic process, known as conformational exchange, leads to the broadening of signals for protons near the S-N bond, particularly the aromatic protons.
Causality and Solution:
-
Variable Temperature (VT) NMR: This is the most definitive way to diagnose the issue.
-
Heating the sample will increase the rate of rotation, causing the broad signals to coalesce into sharp, time-averaged peaks.
-
Cooling the sample will slow the rotation further, potentially "freezing out" the individual conformers, resulting in two distinct sets of sharp signals for each rotational isomer.
-
-
Solvent Choice: The polarity and hydrogen-bonding capability of the NMR solvent can influence the rotational barrier. Rerunning the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may alter the exchange rate enough to improve resolution.
Protocol 1: Basic Variable Temperature (VT) ¹H NMR Experiment
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to document the initial peak broadening.
-
Heating: Increase the sample temperature in increments of 10-15 °C (e.g., to 40 °C, then 55 °C, then 70 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Observe if the broad peaks begin to sharpen and coalesce.
-
Cooling (Optional): If heating does not resolve the issue or if you wish to observe individual conformers, cool the sample in increments of 10-15 °C below room temperature (e.g., to 10 °C, -5 °C, -20 °C). Note the temperature at which the signals decoalesce into multiple, sharp peaks.
-
Analysis: The coalescence temperature can be used to calculate the energy barrier (ΔG‡) to rotation, providing valuable information about the molecule's dynamics.
Caption: Effect of temperature on NMR signals in dynamic exchange.
FAQ 1.2 (NMR): The sulfonamide N-H proton signal is broad or has disappeared entirely. How can I confirm its presence and chemical shift?
Answer:
The sulfonamide proton (-SO₂NH-) is acidic and therefore an exchangeable proton .[3][4] In the presence of even trace amounts of water or protic solvents (like methanol), it can rapidly exchange with other labile protons in the solution.[4][5] This rapid exchange is a primary reason for severe broadening. If a deuterated solvent like methanol-d₄ or D₂O is used, the proton will exchange with a deuterium atom, which is not detected in a ¹H NMR experiment, causing the signal to disappear completely.[3][5]
Troubleshooting and Confirmation:
-
Use an Aprotic Solvent: The best way to observe a sharp N-H proton is to use a dry, aprotic solvent like DMSO-d₆. DMSO is an excellent hydrogen bond acceptor, which slows down the exchange rate and often results in a relatively sharp singlet for the N-H proton.[4] The typical chemical shift for a sulfonamide N-H in DMSO-d₆ is between 8.5 and 10.5 ppm.[6]
-
Perform a D₂O Exchange Experiment: This is a definitive, self-validating test to confirm the identity of an N-H (or O-H) signal.[3] Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause all exchangeable protons to be replaced by deuterium. A re-acquired spectrum will show the disappearance of the signal corresponding to the exchangeable proton.
Protocol 2: The D₂O Shake for Proton Confirmation
-
Acquire Initial Spectrum: Dissolve your N-aryl benzenesulfonamide in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Putative N-H Signal: Locate the broad singlet you suspect is the N-H proton. Integrate it and all other peaks.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube securely and shake vigorously for 10-15 seconds to ensure mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or be significantly diminished in the second spectrum. The integrals of the non-exchangeable protons should remain unchanged, confirming the assignment.
FAQ 1.3 (Mass Spec): What are the characteristic fragmentation patterns for N-aryl benzenesulfonamides in ESI-MS?
Answer:
Under Electrospray Ionization Mass Spectrometry (ESI-MS), N-aryl benzenesulfonamides exhibit several predictable fragmentation pathways upon collision-induced dissociation (CID). Understanding these patterns is crucial for structural confirmation.
The most common fragmentation involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[7][8] This often occurs through a rearrangement mechanism.[7][8] Other key fragmentations occur at the weaker S-N and S-C bonds.[9]
Common Fragmentation Pathways:
| Cleavage / Rearrangement | Neutral Loss (Da) | Resulting Fragment Ion | Notes |
| SO₂ Elimination | 64 | [M+H - SO₂]⁺ | A very common and often diagnostic fragmentation pathway.[7][8][10] |
| S-N Bond Cleavage | Varies | [Ar-SO₂]⁺ | Forms the benzenesulfonyl cation. |
| S-N Bond Cleavage | Varies | [Ar'-NH]⁺ or [Ar'-NH₂]⁺ | Forms the anilide cation or protonated aniline. |
| S-C Bond Cleavage | Varies | [C₆H₅SO₂NH-Ar']⁺ | Loss of the benzene ring from the sulfonyl group. |
Note: Ar refers to the aryl group on the sulfonyl side, and Ar' refers to the aryl group on the nitrogen side.
In negative ion mode, fragmentation can also be informative, often initiated by deprotonation at the nitrogen. Common fragments include the anilide anion after rearrangement and SO₂ loss.[10] The specific substituents on the aryl rings can influence which fragmentation pathway is dominant. For instance, electron-withdrawing groups can promote the extrusion of SO₂.[7][8]
Section 2: Overcoming Chromatographic Challenges
The physicochemical properties of N-aryl benzenesulfonamides, particularly the acidic proton and often-limited solubility, can create significant hurdles in developing robust HPLC and TLC methods.
FAQ 2.1 (HPLC/TLC): My compound shows severe peak tailing on my C18 column. How can I achieve a symmetrical peak shape?
Answer:
Peak tailing for sulfonamides is most often caused by a secondary interaction mechanism.[11][12][13] While the primary retention on a C18 column is hydrophobic, the acidic sulfonamide proton can interact strongly with residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase.[12][13] These interactions are particularly problematic for basic compounds but can also affect acidic protons like that of a sulfonamide, leading to a distorted, tailing peak shape.[11][13]
Solutions to Improve Peak Shape:
-
Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of the residual silanols. By lowering the pH of the mobile phase, the silanol groups become fully protonated (Si-OH) and are less likely to interact with your analyte.[13]
-
Use of Mobile Phase Additives: Adding a small amount of an acid to the mobile phase is standard practice.
Table of Common Mobile Phase Modifiers for Tailing Reduction
| Additive | Typical Concentration | Mechanism | Best For |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Suppresses silanol ionization and acts as an ion-pairing agent. | General purpose, excellent for basic compounds. |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization. MS-compatible. | Preferred for LC-MS applications. |
| Phosphoric Acid | Varies (to pH 2.5-3.0) | Strong acid for robust pH control. Not MS-compatible. | When a non-volatile buffer is acceptable.[14][15] |
Workflow for Eliminating Peak Tailing:
Caption: Decision workflow for troubleshooting peak tailing.
FAQ 2.2 (HPLC): I'm struggling with the solubility of my N-aryl benzenesulfonamide for HPLC analysis. What is a good strategy for method development?
Answer:
Poor solubility is a common challenge, as the planar, aromatic structures can lead to high crystal lattice energy.[16] A systematic approach to solvent and mobile phase selection is required.
Strategic Approach to Solubility and Method Development:
-
Initial Solubility Screening: Before starting HPLC, test the solubility of your compound in common HPLC solvents. Start with your intended strong solvent (Acetonitrile or Methanol) and then test others like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) if needed.
-
Diluent Selection: Your sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions to prevent peak distortion. If you must use a strong solvent like DMSO to dissolve the sample, ensure your injection volume is as small as possible (e.g., 1-2 µL) to minimize solvent effects.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the primary choices. ACN is generally a stronger solvent for these types of compounds and provides lower backpressure.
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate retention time. This will quickly show if the compound is eluting and give a starting point for optimization.
-
Isocratic vs. Gradient: Once the retention time is known, you can develop an isocratic method for simple mixtures or a focused gradient for more complex samples to improve resolution and run time.
-
Section 3: Navigating Solid-State Characterization
The solid-state properties of N-aryl benzenesulfonamides are critically important, especially in pharmaceutical development, as they dictate stability, solubility, and bioavailability. Polymorphism is a particularly prevalent and challenging aspect.[17][18][19]
FAQ 3.1: My compound shows different melting points and analytical data between batches. Could this be due to polymorphism?
Answer:
Yes, this is a strong indication of polymorphism . Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17][20][21] These different forms, or polymorphs, are chemically identical but have different physical properties, including:
-
Melting point
-
Solubility and dissolution rate
-
Stability
-
Spectroscopic data (e.g., solid-state IR, Raman)
Sulfonamides are well-known to be polymorphic due to their ability to form different hydrogen-bonding networks (e.g., chains vs. dimers) and π-π stacking arrangements.[17][21][22] The discovery of new crystal forms is often accidental, making systematic screening essential for reproducible results.[17]
Initial Screening for Polymorphism:
-
Differential Scanning Calorimetry (DSC): This is a primary tool for detecting polymorphism. Heating a sample will reveal its melting point. The presence of multiple thermal events (e.g., a melt followed by a recrystallization and then a second, higher melt) is a clear sign of polymorphism.
-
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a specific crystal lattice. If two batches show different PXRD patterns, they are different polymorphic forms.
-
Hot-Stage Microscopy (HSM): This allows for the visual observation of changes in crystal form, melting, and recrystallization as a sample is heated under a microscope.
Controlling polymorphism requires strict standardization of crystallization conditions, including solvent, cooling rate, and agitation.[20]
FAQ 3.2: What are some effective strategies for growing single crystals of N-aryl benzenesulfonamides suitable for X-ray crystallography?
Answer:
Growing high-quality single crystals is often a matter of patience and experimentation. The goal is to allow the molecules to arrange themselves into an ordered lattice slowly and without defects.
Common Crystallization Techniques:
| Technique | Description | Best For |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The container is covered with a perforated film (e.g., Parafilm with pinholes) and left undisturbed. The solvent evaporates slowly over days or weeks, increasing the concentration and promoting crystal growth.[20] | The most straightforward method and a good starting point. |
| Solvent/Anti-Solvent System | The compound is dissolved in a "good" solvent. A miscible "anti-solvent" (in which the compound is poorly soluble) is then slowly introduced.[20][23] This can be done by layering the anti-solvent on top or by vapor diffusion. | Compounds that are either too soluble or too insoluble for slow evaporation. Provides excellent control over the rate of precipitation.[20] |
| Cooling Crystallization | A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[20][23] | Compounds with a steep solubility curve with respect to temperature. |
Protocol 3: Solvent/Anti-Solvent Crystallization by Vapor Diffusion
-
Prepare Saturated Solution: Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, open vial.
-
Set up Diffusion Chamber: Place this small vial inside a larger, sealable container (like a beaker or jar).
-
Add Anti-Solvent: Add a larger volume of a less volatile "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal and Wait: Seal the outer container. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor, while the less volatile anti-solvent will slowly diffuse into the inner vial. This gradual change in solvent composition reduces the solubility of your compound, promoting slow crystal growth over several days.[23]
References
-
Baran, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. Available at: [Link]
-
Sainz-Díaz, C.I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Yang, J. & Guillory, J.K. (1972). Polymorphism in Sulfonamides. ResearchGate. Available at: [Link]
-
Desiraju, G.R., et al. (2002). Polymorphism in secondary benzene sulfonamides. Crystal Growth & Design. Available at: [Link]
-
Yang, J. & Guillory, J.K. (1972). Polymorphism in sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Hibbs, D.E., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]
-
MIT OpenCourseWare (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]
-
Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
-
Sankaranarayanan, S. & Ramasamy, P. (2010). Growth and characterization of sulphamic acid single crystals grown by Sanakaranarayanan‐Ramasamy (SR) method. ResearchGate. Available at: [Link]
-
Perlovich, G.L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]
-
OpenOChem Learn (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
-
Taylor, L.T. & Chang, H.K. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. LCGC North America. Available at: [Link]
-
El-Aneed, A. (2004). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]
-
Phenomenex (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Element Lab Solutions (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
Shibin N B (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. ResearchGate. Available at: [Link]
-
Onwudiwe, D.C., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]
-
ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available at: [Link]
-
Study Mind (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
-
Pobudkowska, A., et al. (2023). The solubility of benzenesulfonamide studied both experimentally and theoretically. ResearchGate. Available at: [Link]
-
Contreras, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Sosič, I., et al. (2017). N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nanalysis (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Zhang, H., et al. (2023). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry. Available at: [Link]
-
Kumar, P., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
-
ResearchGate (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
AZoM (2016). Challenges of Nanoparticle Characterization and How to Overcome them with the Light Scattering Toolkit. AZoM. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. acdlabs.com [acdlabs.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. rsc.org [rsc.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows [repository.ias.ac.in]
- 23. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Refining Purification Protocols for Sulfonamide Analogs
Welcome to the technical support center for the purification of sulfonamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Troubleshooting Column Chromatography
Column chromatography is a fundamental technique for purifying sulfonamide analogs. However, achieving optimal separation can be challenging. This section addresses common problems and provides actionable solutions.
Question 1: My sulfonamide analog is showing poor separation or co-eluting with impurities on a silica gel column. What steps can I take to improve resolution?
Answer:
Poor separation is a frequent issue stemming from suboptimal mobile phase composition or interactions with the stationary phase. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. A slight adjustment can dramatically impact separation.
-
Systematic Solvent Screening: Begin with a standard solvent system (e.g., ethyl acetate/hexane). If separation is poor, systematically vary the ratio. If that fails, consider alternative solvent systems like dichloromethane/methanol or acetone/hexane.
-
Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution is highly effective. Start with a non-polar mobile phase and gradually increase the polarity. For example, a gradient of 10% to 30% methanol in CO2 has been used successfully in supercritical fluid chromatography (SFC) for separating different sulfonamides.[1]
-
pH Adjustment: Sulfonamides are ionizable, and the pH of the mobile phase can alter their retention. Small additions of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can significantly improve peak shape and selectivity.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.[1]
-
Modified Silica: Amide-modified or aminopropyl-packed silica columns can offer different selectivity for sulfonamides.[1]
-
Reverse-Phase Chromatography (C8 or C18): This is a powerful alternative to normal-phase silica gel, particularly for polar sulfonamides. Elution is typically carried out with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]
-
Alumina or Florisil: For compounds that are unstable on acidic silica gel, basic alumina or neutral florisil can be effective alternatives.[2]
-
-
Dry Loading: If your sulfonamide analog has poor solubility in the mobile phase, it may not load onto the column in a tight band, leading to poor separation.[1] In such cases, a "dry loading" technique is recommended.
Experimental Protocol: Dry Loading for Flash Chromatography
-
Dissolution: Dissolve your crude sulfonamide analog in a suitable solvent (e.g., dichloromethane or methanol).
-
Adsorption: Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Proceed with the chromatography as planned.
Question 2: The peaks for my sulfonamide analog are tailing or fronting. How can I achieve better peak symmetry?
Answer:
Irregular peak shapes are often due to secondary interactions with the stationary phase, column overloading, or solubility issues.
-
Column Overloading: Reduce the amount of sample loaded onto the column.
-
Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than the mobile phase.
-
pH Modification: As mentioned, adding a small amount of an acid or base to the mobile phase can mitigate interactions with acidic silanol groups on the silica surface, which are a common cause of tailing for basic compounds.
-
Column Deactivation: Active sites on the stationary phase can lead to poor peak shape. Deactivating the column can reduce these interactions.[1]
Section 2: Overcoming Crystallization Challenges
Recrystallization is a powerful technique for purifying solid sulfonamide analogs. However, success is highly dependent on solvent selection and experimental conditions.
Question 3: My sulfonamide analog is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[3] This often happens when the solution's temperature is above the melting point of the impure compound or when high concentrations of impurities are present.[3]
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution and allow it to cool more slowly.[3][4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[3][4]
Long-Term Strategies:
-
Change the Solvent System: The solvent may be too nonpolar.[3]
-
Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled precipitation often yields crystalline material.[4] Common solvent/anti-solvent pairs for sulfonamides include ethanol/water and isopropanol/water.[3]
-
Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your sulfonamide analog.[4]
-
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.[3]
Crystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Question 4: I'm getting a very low yield of crystals after recrystallization. How can I improve it?
Answer:
While 100% recovery is not possible due to the compound's residual solubility in the mother liquor, several factors can be optimized to maximize yield.[4]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product upon cooling.[4]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize precipitation.[3][4]
-
Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and use pre-warmed glassware for filtration.[4]
-
Solvent Choice: The ideal solvent should dissolve the sulfonamide sparingly at room temperature but completely at its boiling point.[4] Common solvents for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.[5]
Question 5: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?
Answer:
Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" of a highly supersaturated solution.[4]
-
Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4]
-
Use a Solvent/Anti-solvent System: As described for "oiling out," this method promotes gradual crystal growth by slowly reducing the solubility.[4]
-
Slow Evaporation: In some cases, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.
Section 3: Purity Analysis and Impurity Profiling
Confirming the purity of your final compound is a critical step. This involves selecting the appropriate analytical techniques and understanding potential impurities.
Question 6: What are the best analytical methods for determining the purity of my synthesized sulfonamide analog?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[6]
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Retention time, peak area (% purity) | High sensitivity, excellent precision, robust, and reproducible for quality control.[7] | Requires reference standards, potential for co-elution.[7] |
| TLC | Differential adsorption on a thin layer | Retention factor (Rf), presence of spots | Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks. | Less sensitive and quantitative than HPLC. |
| LC-MS | HPLC separation followed by mass analysis | Molecular weight of the main compound and impurities | High sensitivity and selectivity, provides structural information for impurity identification.[6][8] | More complex instrumentation and data analysis. |
| NMR (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Detailed structural information, presence of impurities with distinct signals | Provides definitive structural elucidation of the main product and impurities.[6] | Lower sensitivity compared to chromatographic methods. |
| FT-IR | Absorption of infrared radiation by molecular vibrations | Presence of characteristic functional groups | Confirms the formation of the sulfonamide group and other key functionalities.[6][9] | Provides limited information on purity. |
Question 7: I suspect there are impurities in my product. What are the common sources and how can I identify them?
Answer:
Impurities in sulfonamide analogs can originate from the synthesis or degradation.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: The most common impurities.
-
Side Products: For example, in the reaction of a sulfonyl chloride with a primary amine, a bis-sulfonated product can form.[5]
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[5]
-
-
Degradation Products:
-
Forced Degradation Studies: To identify potential degradants, it is essential to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[10][11][12]
-
Analysis: The resulting degradation products can be identified using techniques like LC-MS/MS.[10]
-
Workflow for Impurity Identification
Caption: A logical workflow for the identification of impurities in sulfonamide analogs.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the Association of Official Analytical Chemists.
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). Benchchem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
- Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (n.d.). ResearchGate.
- Thermodynamic and structural aspects of sulfonamide crystals and solutions. (2009). PubMed.
- common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
- A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025). ScienceDirect.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH.
- Forced degradation and impurity profiling. (2013). ScienceDirect.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Compounds
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals navigate and resolve the complexities of batch-to-batch variability in synthesized compounds. Achieving consistent, reproducible results is a cornerstone of scientific integrity and is critical for the successful progression of research and development projects.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of batch-to-batch variability.
Q1: What is batch-to-batch variability and why is it a critical issue?
A: Batch-to-batch variability refers to the differences observed in the chemical and physical properties of a compound that is synthesized in different, separate batches, even when ostensibly following the same procedure.[4] This variability can manifest as changes in yield, purity profile, physical appearance (color, crystal form), solubility, and even biological activity.[5][6] It is a critical issue because it undermines the reliability and reproducibility of experimental data, which can delay research, compromise drug safety and efficacy, and create significant hurdles for regulatory approval.[1][7]
Q2: What are the most common root causes of batch-to-batch variability?
A: The sources of variability are multifaceted and can be introduced at nearly any stage of the synthetic process. The most common culprits include:
-
Raw Material and Reagent Quality: The purity, age, and storage conditions of starting materials, solvents, and reagents can significantly impact a reaction's outcome.[8][9][10][11][12] Even trace impurities can lead to side reactions or inhibit catalysts.[13]
-
Reaction Conditions: Minor deviations in parameters like temperature, pressure, stirring rate, and reaction time can alter reaction kinetics and lead to inconsistent results.[8][9][14][15]
-
Human Factor: Differences in technique and execution between scientists, or even by the same scientist on different days, can introduce variability.[9][16]
-
Equipment: The calibration and performance of laboratory equipment, from balances and glassware to heating mantles and chromatography systems, can be a source of inconsistency.[9][16]
-
Work-up and Purification Procedures: Variations in extraction, washing, and purification methods (e.g., column chromatography, crystallization) can result in different purity profiles for each batch.[8][9][17]
-
Environmental Factors: Ambient conditions such as humidity and temperature can affect moisture-sensitive reactions and the stability of reagents.[1]
Q3: How can I proactively minimize variability from the start of a project?
A: Proactive measures are key to ensuring reproducibility.
-
Detailed Documentation: Maintain meticulous records of every experimental detail using an Electronic Lab Notebook (ELN) or a standardized system.[1] This includes reagent sources and lot numbers, precise quantities, reaction times, temperatures, and any visual observations.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all synthetic and analytical procedures. This ensures that each step is performed consistently.[1]
-
Raw Material Qualification: Whenever possible, use high-purity reagents from reliable vendors. For critical starting materials, consider performing an incoming quality control check (e.g., NMR, melting point) to confirm identity and purity.
-
In-Process Controls (IPCs): Monitor reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or in-situ probes to ensure reactions are quenched at the optimal time.[7][8]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.
Problem 1: My current batch has a significantly lower yield than previous batches.
A sudden drop in yield is a common and frustrating issue. This guide will help you systematically identify the cause.
Potential Causes & Diagnostic Steps:
-
Reagent or Catalyst Degradation: Reagents, especially organometallics, catalysts, and anhydrous solvents, can degrade over time.[8][14]
-
Action: Use freshly opened or purified reagents and solvents. Verify the concentration of any titratable reagents (e.g., n-BuLi). Ensure catalysts are stored under the recommended conditions.[8]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Action: Monitor the reaction closely using TLC or LC-MS to track the consumption of the starting material.[8] Consider extending the reaction time if starting material is still present.
-
-
Sub-optimal Reaction Conditions: Even small changes in temperature or stirring can have a large impact.[14][15]
-
Losses During Work-up: Product can be lost during extractions or transfers.[17]
-
Product Decomposition: The product may be unstable under the reaction, work-up, or purification conditions.[17]
-
Action: Analyze the crude reaction mixture by LC-MS or NMR to check for degradation products. If the product is acid or base sensitive, use neutralized silica gel for chromatography or consider alternative purification methods like recrystallization.[8]
-
Problem 2: An unexpected impurity has appeared in my final product analysis.
The appearance of a new impurity signals a change in the reaction pathway or the introduction of a contaminant. Impurity profiling is essential for quality control.[7][18][19]
Potential Causes & Diagnostic Steps:
-
Contaminated Starting Material: A new batch of starting material may contain an impurity that is carried through the synthesis or participates in a side reaction.
-
Action: Analyze the starting materials by a suitable method (e.g., NMR, GC-MS) to check for impurities. Compare the analysis with that of a previous "good" batch if available.
-
-
Solvent-Related Impurities: Solvents can contain stabilizers or degradation products that may react. For example, dichloromethane can be a source of acid, and THF can form peroxides.
-
Action: Use high-purity, freshly opened solvents. Consider passing solvents through a plug of alumina to remove stabilizers or peroxides.
-
-
Side Reaction: A slight change in reaction conditions (e.g., temperature overshoot) may have favored a previously unseen side reaction.
-
Degradation Product: The impurity may be a result of the product degrading during work-up, purification, or storage.
-
Action: Conduct forced degradation studies (e.g., treating the pure compound with acid, base, heat, or light) to see if you can generate the same impurity. This helps in identifying its structure and formation mechanism.
-
Problem 3: The physical properties (color, crystal form) of my compound are different.
Changes in physical properties often point to the presence of different polymorphic forms or trace, highly colored impurities. Polymorphism can significantly affect a compound's solubility, stability, and bioavailability.[5][20]
Potential Causes & Diagnostic Steps:
-
Polymorphism: The compound may have crystallized into a different solid-state form.[5]
-
Action: Analyze the solid material using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or solid-state NMR to identify the crystal form.[20]
-
-
Solvent of Crystallization: The compound may have formed a solvate with the crystallization solvent.
-
Action: Use ¹H NMR and Thermogravimetric Analysis (TGA) to check for the presence of residual solvent in the crystal lattice.
-
-
Trace Impurities: A very small amount of a highly colored impurity can drastically change the appearance of the bulk material.
-
Action: Re-purify the material using a different method (e.g., recrystallization from a different solvent system, preparative HPLC).
-
-
Crystallization Conditions: The rate of cooling, solvent system, and level of supersaturation all influence which polymorph is formed.[21]
Troubleshooting Workflow Diagram
The following diagram illustrates a general workflow for systematically troubleshooting batch-to-batch variability.
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Key Analytical and Purification Protocols
Consistent application of analytical and purification methods is vital for controlling batch-to-batch variability.
Protocol 1: Standardized Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To obtain a reliable and reproducible purity profile of the synthesized compound.
Materials:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
High-purity modifiers (e.g., trifluoroacetic acid (TFA), formic acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent to a final concentration of 1 mg/mL in a volumetric flask. Ensure the compound is fully dissolved.
-
Filtration: Filter the sample solution through a syringe filter into an HPLC vial to remove any particulate matter.
-
Method Parameters:
-
Column: Select a column appropriate for the compound's polarity (e.g., C18 for non-polar compounds).
-
Mobile Phase: Use a well-defined gradient of aqueous and organic mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA).
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm) or a mass spectrometer.
-
Injection Volume: Typically 5-10 µL.
-
-
Analysis: Inject a blank (solvent), followed by the sample.
-
Data Processing: Integrate all peaks and report the purity as the area percentage of the main peak relative to the total area of all peaks.
Causality: A standardized HPLC method ensures that differences in purity profiles are due to actual batch differences, not analytical artifacts. Filtering the sample prevents column blockage and ensures accurate integration.[24]
Protocol 2: Purification by Recrystallization for Polymorph Control
Objective: To purify the compound and consistently obtain a specific crystalline form.
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Selected crystallization solvent(s)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the compound completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling (The Critical Step):
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath. This generally favors the formation of the most thermodynamically stable polymorph.
-
Crash Cooling: Rapidly cool the hot solution in an ice bath. This can sometimes trap a metastable polymorph.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Characterization: Confirm the identity, purity (by HPLC), and polymorphic form (by XRPD) of the final product.
Causality: The cooling rate directly influences the kinetics and thermodynamics of crystal formation.[20][21] By strictly controlling this parameter, you can selectively crystallize the desired polymorph, thereby reducing batch-to-batch physical variability.[25]
Comparison of Common Analytical Techniques
The table below summarizes key analytical techniques used for characterizing synthesized compounds.[24][26][27][28]
| Technique | Primary Use | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity | Atomic connectivity, functional groups, quantitative purity (qNMR) | Provides detailed structural information, non-destructive.[26] | Lower sensitivity than MS, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular Weight, Identification | Molecular weight, fragmentation patterns, elemental composition.[26] | High sensitivity, can identify unknowns.[18] | Does not provide detailed stereochemical information. |
| HPLC/UPLC | Purity Assessment, Quantification | Purity profile, number of components, retention time.[24] | Highly reproducible, quantitative, versatile. | Requires a chromophore for UV detection, method development can be time-consuming. |
| XRPD | Solid-State Characterization | Crystal structure, polymorphism, crystallinity. | Definitive method for identifying polymorphs. | Requires solid, crystalline material. |
| FTIR Spectroscopy | Functional Group Identification | Presence of specific functional groups (e.g., C=O, O-H).[26] | Fast, easy to use, good for a quick check. | Provides limited structural information compared to NMR. |
Decision Tree for Purification Method Selection
Choosing the right purification technique is critical for achieving the desired purity and avoiding compound degradation.
Caption: A decision tree for selecting an appropriate purification method.
By implementing the strategies, workflows, and protocols outlined in this guide, you can systematically identify the root causes of batch-to-batch variability, implement effective corrective actions, and ultimately enhance the reproducibility and integrity of your scientific work.
References
- Best Practices for Documenting Synthesis Steps and Managing Reagents | Sapio Sciences. (2025). Sapio Sciences.
- Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- Impurity Profiling of Chemical Reactions | Process Development Strategies. (n.d.). Mettler Toledo.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.).
- Technical Support Center: Controlling Batch-to-Batch Variability of KP-136. (n.d.). Benchchem.
- How Purification Differs Between Chemical Research Fields. (n.d.). Moravek.
- Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2025). ResearchGate.
- Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester Department of Chemistry.
- Chemical Synthesis Batch to Continuous Manufacturing. (2023). Kewaunee.
- Identifying sources of batch to batch variation in processability. (2025). ResearchGate.
- Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
- Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy.
- What are some common causes of low reaction yields? (2024). Reddit.
- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC - NIH.
- Repeatability and Reproducibility in Analytical Chemistry. (2024). YouTube.
- GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. (n.d.). Vanderbilt University.
- Role of analytical techniques for characterisation of advanced and high purity materials. (2025).
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2017). libra etd.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). CfPIE.
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Request PDF. (n.d.). ResearchGate.
- Reproducibility in Chemical Research. (2025). ResearchGate.
- Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).
- General Methods to Prepare Polymorphs. | Download Scientific Diagram. (n.d.). ResearchGate.
- Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink.
- Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.
- Instructions for Articles. (n.d.). Organic Syntheses.
- 11.1. Writing out a synthesis | Organic Chemistry II. (n.d.). Lumen Learning.
- Elements in Raw Materials May Impact Product Quality. (2018). BioPharm International.
- Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! (2020). ACS Nano.
- Identifying and Quantifying Impurities in Chemical Products. (n.d.). SCION Instruments.
- Impact of Raw Material Quality and Freshness on the Outcomes of Minimal Food Processing Technologies. (2024). ResearchGate.
- Effect of MgO Content in LF Refining Slag on Inclusion Removal and Cleanliness Improvement in GCr15 Bearing Steel. (n.d.). MDPI.
- The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency. (n.d.).
- Raw Material Quality: The Foundation of Product Excellence. (2024).
Sources
- 1. sapiosciences.com [sapiosciences.com]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 12. intouch-quality.com [intouch-quality.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. quora.com [quora.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting [chem.rochester.edu]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 20. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Libra ETD [libraetd.lib.virginia.edu]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. rroij.com [rroij.com]
- 27. researchgate.net [researchgate.net]
- 28. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this important chemical entity.
Introduction: Navigating the Synthesis of a Sterically Hindered Sulfonamide
The synthesis of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. This reaction, while straightforward in principle, presents unique challenges primarily due to the steric hindrance posed by the ortho-methyl groups on the aniline nucleophile. This guide will provide a robust protocol and address potential experimental hurdles to ensure a successful and scalable synthesis.
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl benzenesulfonamides and has been optimized to account for the specific reactants involved.[1]
Materials:
-
2-bromobenzenesulfonyl chloride (CAS: 2905-25-1)[2]
-
2,3-dimethylaniline (CAS: 87-59-2)[3]
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq.) via syringe. Cool the reaction mixture to 0°C using an ice bath. The use of an organic base like pyridine is crucial to neutralize the HCl byproduct without competing with the aniline nucleophile.[4]
-
Electrophile Addition: Dissolve 2-bromobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A spot for the starting amine should disappear and a new, less polar spot for the sulfonamide product should appear.[4]
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
-
Troubleshooting and FAQs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of Sulfonyl Chloride: 2-bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[4] 2. Steric Hindrance: The ortho-methyl groups on 2,3-dimethylaniline can sterically hinder the nucleophilic attack of the amine on the sulfonyl chloride. 3. Poor Quality Reagents: Old or impure starting materials can lead to lower yields. | 1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Increase Reaction Time/Temperature: For sterically hindered amines, a longer reaction time or gentle heating (e.g., 40°C) may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions. 3. Use Fresh Reagents: Use freshly opened or purified starting materials. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Bis-sulfonylation: Although less likely with a secondary amine precursor, if any primary amine impurity is present, it can react with two equivalents of the sulfonyl chloride.[4] 2. Hydrolysis of Sulfonyl Chloride: The corresponding sulfonic acid may be present as a polar impurity. 3. Unreacted Starting Materials: Incomplete reaction due to steric hindrance or insufficient reaction time. | 1. Purify Starting Amine: Ensure the purity of the 2,3-dimethylaniline. 2. Optimize Reaction Conditions: Adjust stoichiometry, reaction time, and temperature to favor the formation of the desired product. 3. Purification: Utilize column chromatography to separate the desired product from impurities. |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Residual Solvent: Trapped solvent can prevent solidification. | 1. Purify Further: If recrystallization fails, purify the product by column chromatography. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. 3. Seed Crystals: If a small amount of solid product is available, use it to seed the oil. |
| Difficulty in Scaling Up the Reaction | 1. Exothermic Reaction: The reaction can be exothermic, leading to poor temperature control in larger reactors. 2. Mixing Issues: Inefficient mixing can lead to localized "hot spots" and increased side product formation. | 1. Controlled Addition: Add the sulfonyl chloride solution at a slower rate to manage the exotherm. 2. Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure homogenous mixing. 3. Jacketed Reactor: Employ a jacketed reactor for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: Why is pyridine used as the base instead of an inorganic base like sodium hydroxide?
A1: Pyridine is a non-nucleophilic organic base. It effectively neutralizes the hydrochloric acid (HCl) generated during the reaction without competing with the 2,3-dimethylaniline as a nucleophile.[4] Using an aqueous base like sodium hydroxide under Schotten-Baumann conditions increases the risk of hydrolyzing the highly reactive 2-bromobenzenesulfonyl chloride, which would decrease the yield.[4]
Q2: The reaction is very slow. What can I do to speed it up?
A2: The steric hindrance from the two methyl groups on the aniline ring can significantly slow down the reaction rate. You can try gently heating the reaction mixture to 40-50°C after the initial addition at 0°C. Alternatively, a stronger, non-nucleophilic base like triethylamine can be used, which may slightly increase the reaction rate.
Q3: My final product is slightly colored. How can I decolorize it?
A3: A slight coloration is often due to minor impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution, which can adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.
Q4: Can I use a different solvent for the reaction?
A4: Yes, other anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used. However, dichloromethane (DCM) is often a good choice due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal during work-up.
References
-
Royal Society of Chemistry. (2018). Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2009). N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o366. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem Compound Summary for CID 18006165. Retrieved from [Link]
-
Semantic Scholar. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylaniline. PubChem Compound Summary for CID 6893. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem Compound Summary for CID 18006165. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem Compound Summary for CID 18006165. Retrieved from [Link]
Sources
- 1. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing the efficacy of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide with other inhibitors
An In-Depth Comparative Efficacy Analysis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical downstream effector of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane where it is phosphorylated, leading to the activation of downstream pathways like PLCγ2, which in turn mobilize calcium and activate transcription factors such as NF-κB. This cascade is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases. This central role makes BTK a high-value therapeutic target.
This guide introduces This compound (hereafter referred to as Compound X), a novel, investigational covalent inhibitor of BTK. The objective of this document is to provide a comprehensive comparison of its efficacy and selectivity against first- and second-generation approved BTK inhibitors, namely Ibrutinib and Acalabrutinib . We will delve into the experimental methodologies used for this evaluation, present comparative data, and discuss the scientific rationale behind the workflows.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Comparative Efficacy and Selectivity Profile
The therapeutic utility of a kinase inhibitor is defined not only by its potency against the intended target but also by its selectivity, or lack of activity, against other kinases. Off-target effects can lead to undesirable toxicities. Ibrutinib, for example, is known to inhibit other kinases like TEC, EGFR, and ITK, which have been associated with side effects such as rash and bleeding.
The following table summarizes the biochemical potency (IC50) and cellular activity of Compound X in comparison to Ibrutinib and Acalabrutinib. The data for Compound X is hypothetical and presented for illustrative purposes, while the data for the reference compounds is based on publicly available information.
Table 1: Comparative Inhibitor Performance
| Parameter | Compound X (Hypothetical) | Ibrutinib | Acalabrutinib |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Mechanism of Action | Covalent (Cys481) | Covalent (Cys481) | Covalent (Cys481) |
| Biochemical IC50 (BTK) | 0.35 nM | 0.5 nM | 5.1 nM |
| Cellular IC50 (pBTK) | 7.5 nM | 8 nM | 34 nM |
| Kinase Selectivity (IC50) | |||
| EGFR | > 10,000 nM | 5.6 nM | > 10,000 nM |
| ITK | 85 nM | 2.1 nM | 19 nM |
| TEC | 25 nM | 2.9 nM | 20 nM |
Data for Ibrutinib and Acalabrutinib are representative values from published literature and may vary based on assay conditions.
From this profile, Compound X demonstrates superior biochemical potency and a potentially improved selectivity profile over Ibrutinib, particularly concerning EGFR. This suggests a potentially lower risk of EGFR-mediated side effects.
Experimental Methodologies
To ensure data integrity and reproducibility, all comparative experiments must be conducted under identical, standardized conditions. The following protocols outline the core assays used to generate the data presented above.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by the isolated, recombinant BTK enzyme. The amount of phosphorylation is typically measured using a fluorescence- or luminescence-based readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X, Ibrutinib, and Acalabrutinib in 100% DMSO.
-
Create a series of 11-point, 3-fold serial dilutions in DMSO, starting from a 1 mM concentration. This will be the inhibitor plate.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant BTK enzyme and a biotinylated peptide substrate (e.g., Poly-Glu-Tyr) to their final concentrations in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer at double the final desired concentration (e.g., 20 µM, near the Km for BTK).
-
-
Assay Execution:
-
Dispense 2.5 µL of the serially diluted compounds into the wells of a 384-well assay plate. Include DMSO-only wells for high-signal (0% inhibition) controls.
-
Add 2.5 µL of the BTK enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (LanthaScreen™ Example):
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Decoding the Molecular Mission: A Comparative Guide to Validating the Biological Target of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For the dedicated researcher, the journey of a novel bioactive compound from discovery to therapeutic application is paved with rigorous validation. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the biological target of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a small molecule with therapeutic potential.
As a Senior Application Scientist, this document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, offering a self-validating framework for researchers to confidently identify the molecular partner of this benzenesulfonamide derivative.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. While the specific molecular target of this compound is not yet elucidated in publicly available literature, the chemical class suggests several plausible candidates. These include metalloenzymes like carbonic anhydrases and matrix metalloproteinases, as well as kinases and viral proteins.[1][2][3] This guide will equip you with the strategic and technical knowledge to pinpoint its precise mechanism of action.
The Strategic Imperative: A Multi-pronged Approach to Target Validation
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling narrative through the convergence of evidence from multiple, independent lines of inquiry. We will explore and compare both direct and indirect methods of target identification and validation.
Direct methods focus on the physical interaction between the small molecule and its protein target. In contrast, indirect methods infer the target by observing the downstream cellular or phenotypic consequences of its modulation.[4][5] A judicious combination of these approaches provides the most definitive and compelling evidence.
Below is a comparative overview of key experimental approaches for the validation of the biological target of this compound.
Comparative Analysis of Target Validation Methodologies
| Methodology | Principle | Advantages | Limitations | Experimental Throughput |
| Affinity Chromatography | Immobilized small molecule captures its binding partners from a cell lysate. | Direct identification of binding partners; can be scaled up for proteomic analysis. | Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding. | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in intact cells and tissues, reflecting a more physiological context. | Not all protein-ligand interactions result in a significant thermal shift; lower throughput. | Low to Medium |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require compound modification; can be performed with complex protein mixtures. | Limited by the availability of suitable proteases; may not be effective for all protein targets. | Medium |
| Genetic Approaches (CRISPR/siRNA) | Knockdown or knockout of the putative target gene should abolish the compound's biological effect. | Provides strong evidence for target engagement in a cellular context; high specificity. | Potential for off-target effects; compensatory mechanisms can mask the true target. | High |
| Enzymatic/Biochemical Assays | Direct measurement of the compound's effect on the activity of a purified, candidate target protein. | Provides direct evidence of functional modulation; allows for detailed kinetic analysis. | Requires a priori knowledge of the putative target and a functional assay. | High |
Experimental Workflows: A Step-by-Step Guide
Affinity Chromatography-Mass Spectrometry (AC-MS)
This "pull-down" approach is a classic and powerful method for identifying unknown protein targets.[6]
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound incorporating a linker arm and an affinity tag (e.g., biotin or an alkyne for click chemistry). It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).
-
Lysate Incubation: Incubate the immobilized probe with a cell lysate from a relevant cell line that exhibits a phenotypic response to the parent compound.
-
Washing: Stringently wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often using a solution of the free, unmodified compound as a competitor.
-
Proteomic Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method for confirming direct target engagement in a cellular environment.[7]
-
Cell Treatment: Treat intact cells or cell lysates with either this compound or a vehicle control.
-
Heating: Heat the treated samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific candidate protein (identified from AC-MS or by hypothesis) at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay.
Hypothetical Signaling Pathway and Target Validation Logic
Based on the benzenesulfonamide scaffold, a plausible, hypothetical target is a protein kinase involved in a cancer-related signaling pathway. Let's postulate that this compound inhibits "Kinase X".
Caption: Hypothetical Signaling Pathway for Target Validation.
To validate this hypothesis, a logical flow of experiments would be:
-
Initial Hit: this compound induces apoptosis in a cancer cell line.
-
Target Identification: An AC-MS experiment identifies "Kinase X" as a primary binding partner.
-
Direct Binding Confirmation: CETSA is performed and shows a significant thermal shift for Kinase X in the presence of the compound, confirming direct engagement in cells.
-
Functional Validation: An in vitro kinase assay demonstrates that the compound directly inhibits the enzymatic activity of purified Kinase X.
-
Cellular Pathway Confirmation: Western blot analysis shows a decrease in the phosphorylation of the known "Substrate Protein" in cells treated with the compound.
-
Genetic Validation: CRISPR-mediated knockout of the gene encoding Kinase X mimics the apoptotic phenotype induced by the compound, and the compound has no further effect in the knockout cells.
This multi-faceted approach, moving from broad, unbiased screening to highly specific, hypothesis-driven experiments, provides an unassailable case for the validation of "Kinase X" as the biological target.
Conclusion
The identification and validation of a small molecule's biological target is a critical and often challenging phase in drug discovery. For this compound, a strategic and multi-pronged approach is paramount. By integrating unbiased discovery methods like affinity chromatography with rigorous, in-cell target engagement assays such as CETSA, and complementing these with genetic and biochemical validation, researchers can build a robust and compelling case for its mechanism of action. This guide provides the conceptual framework and practical workflows to navigate this process with scientific rigor and confidence.
References
- Identification and validation of protein targets of bioactive small molecules.PubMed,
- Target Identification and Validation (Small Molecules).University College London,
- Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology,
- 5 Target Deconvolution Approaches in Drug Discovery.Technology Networks,
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Put
- Post-Identification Target Validation: Critical Steps in Small-Molecul.AntBio,
- Protein Target Prediction and Valid
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter,
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
A Comparative Analysis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide Analogs: A Guide for Drug Discovery Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of rationally designed analogs of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. We will explore the synthesis, proposed biological activities, and the underlying structure-activity relationships (SAR) that govern their potential efficacy as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals to provide a framework for the rational design and evaluation of novel benzenesulfonamide-based therapeutics.
Introduction: The Rationale for Analog Design
The parent compound, this compound, possesses a unique combination of structural features: a benzenesulfonamide core, a bromine substituent at the ortho position of the phenylsulfonyl ring, and a 2,3-dimethylphenyl group attached to the sulfonamide nitrogen. Each of these components offers opportunities for modification to modulate the compound's physicochemical properties and biological activity.
The sulfonamide group is a known zinc-binding motif, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs), which are implicated in various pathologies, including cancer.[2] The bromine atom can influence the compound's electronic properties and potential for halogen bonding, while the N-aryl substituent plays a critical role in defining the molecule's interaction with its biological target.[2]
This guide will focus on a series of hypothetical analogs designed to probe the SAR of this scaffold. The modifications are strategically chosen to investigate the impact of:
-
Substitution on the N-phenyl ring: Exploring the effect of electron-donating and electron-withdrawing groups on activity.
-
Modification of the benzenesulfonyl ring: Assessing the influence of the position and nature of the halogen substituent.
-
Alterations to the linker between the sulfonamide and the N-phenyl ring: Investigating the role of conformational flexibility.
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs generally follows a well-established pathway involving the reaction of a substituted benzenesulfonyl chloride with the appropriate aniline derivative.[3]
General Synthetic Workflow:
The synthesis can be visualized as a two-step process, starting from commercially available starting materials.
Caption: General workflow for the synthesis of benzenesulfonamide analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzenesulfonyl chloride
-
2,3-Dimethylaniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
This general protocol can be adapted for the synthesis of the proposed analogs by using the appropriately substituted benzenesulfonyl chlorides and anilines.
Comparative Biological Evaluation: A Hypothetical Framework
Based on the known biological activities of benzenesulfonamide derivatives, we will focus our comparative analysis on two key areas: anticancer and antimicrobial activities.[1]
Anticancer Activity
Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival.[4]
Proposed Signaling Pathway: Inhibition of Carbonic Anhydrase IX
Caption: Proposed mechanism of anticancer activity via CA IX inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]
This assay determines the concentration of the analog that inhibits 50% of cell growth (IC₅₀).
-
Cell Culture: Seed human breast cancer (MCF-7) and colon cancer (HCT-116) cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.
Hypothetical Comparative Data:
| Analog ID | R1 (on N-phenyl) | R2 (on Benzene) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) |
| Parent | 2,3-di-CH₃ | 2-Br | 15.2 | 18.5 |
| A1 | 4-OCH₃ | 2-Br | 10.5 | 12.8 |
| A2 | 4-Cl | 2-Br | 8.1 | 9.7 |
| A3 | 2,3-di-CH₃ | 4-Br | 12.6 | 14.9 |
| A4 | 2,3-di-CH₃ | 4-Cl | 9.8 | 11.2 |
Antimicrobial Activity
Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [7]
This assay determines the lowest concentration of an analog that inhibits the visible growth of a microorganism.
-
Bacterial Strains: Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Broth Microdilution: Perform serial two-fold dilutions of the analogs in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog with no visible bacterial growth.
Hypothetical Comparative Data:
| Analog ID | R1 (on N-phenyl) | R2 (on Benzene) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Parent | 2,3-di-CH₃ | 2-Br | 32 | 64 |
| A1 | 4-OCH₃ | 2-Br | 16 | 32 |
| A2 | 4-Cl | 2-Br | 8 | 16 |
| A3 | 2,3-di-CH₃ | 4-Br | 24 | 48 |
| A4 | 2,3-di-CH₃ | 4-Cl | 12 | 24 |
Structure-Activity Relationship (SAR) Analysis
-
Influence of N-phenyl Substituents: The introduction of an electron-withdrawing group (Cl) at the para-position of the N-phenyl ring (Analog A2) appears to enhance both anticancer and antimicrobial activity compared to the parent compound and the analog with an electron-donating group (OCH₃, Analog A1). This suggests that electronic effects on the N-phenyl ring play a significant role in target binding.
-
Impact of Halogen Position on the Benzenesulfonyl Ring: Shifting the bromine atom from the ortho- to the para-position (Analog A3) seems to slightly decrease activity. Replacing the bromine with a chlorine atom at the para-position (Analog A4) appears to be more favorable than the 4-bromo substitution, suggesting that both the nature and position of the halogen are critical. The smaller, more electronegative chlorine might form more favorable interactions with the target enzymes.
-
General Trends: The data collectively suggests that analogs with electron-withdrawing substituents on both aromatic rings exhibit the most potent biological activities in this hypothetical series.
Conclusion and Future Directions
This guide has presented a comparative analysis of a rationally designed series of this compound analogs. Through a combination of established synthetic protocols, proposed biological evaluation frameworks, and a hypothetical SAR study, we have highlighted key structural features that may contribute to their potential as anticancer and antimicrobial agents.
The insights gleaned from this analysis provide a solid foundation for the future design and development of more potent and selective benzenesulfonamide-based therapeutics. Further experimental validation of these and other analogs is warranted to fully elucidate their therapeutic potential.
References
-
PubMed. (1996). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]
-
National Institutes of Health (NIH). (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Available at: [Link]
-
MDPI. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]
-
Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]
-
PubMed. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Available at: [Link]
-
ResearchGate. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Available at: [Link]
-
MDPI. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available at: [Link]
-
PubMed. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available at: [Link]
-
PubMed. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Available at: [Link]
-
ResearchGate. (2025). Investigation of structure-activity relationships in a series of glibenclamide analogs. Available at: [Link]
-
ACS Publications. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Available at: [Link]
-
National Institutes of Health (NIH). (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Available at: [Link]
-
MDPI. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Available at: [Link]
-
Royal Society of Chemistry. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Available at: [Link]
-
PubChem. (2025). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]
- Google Patents. (2018). N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors.
-
National Institutes of Health (NIH). (2019). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Available at: [Link]
Sources
A Guide to the Cross-Validation of Assay Results for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical and biological data is paramount. This guide provides a comprehensive framework for the cross-validation of assay results for the novel compound, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS: 941294-37-7), a substituted benzenesulfonamide with potential pharmacological applications.[1][2][3] Given the limited specific literature on this molecule, this document establishes a robust, first-principles approach to assay validation, grounded in established regulatory guidelines and the known characteristics of the sulfonamide chemical class.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[4][5][6] The specific biological role of this compound is not yet extensively documented in peer-reviewed literature. However, based on the activities of structurally related compounds, potential mechanisms could involve enzyme inhibition, such as targeting carbonic anhydrases or other metalloenzymes where the sulfonamide moiety can act as a zinc-binding group.[4][7] This guide will therefore address both the essential analytical characterization and a hypothetical, yet plausible, biological assay, providing a blueprint for generating a high-confidence data package.
Part 1: The Imperative of Cross-Validation
In drug discovery and development, a single assay rarely provides a complete picture. Cross-validation, the process of corroborating results across multiple, distinct analytical methods, is a cornerstone of scientific integrity. It ensures that the observed results are a true reflection of the analyte's properties and not an artifact of a specific technique. This is particularly critical when establishing the profile of a new chemical entity.
The validation process itself is rigorously defined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11] The ICH Q2(R1) guideline, "Validation of Analytical Procedures," provides a detailed framework for validating key performance characteristics, which will be the foundation of our protocols.[8][10][11]
Part 2: Analytical Assay Cross-Validation: Purity and Identity
The first step for any new compound is to confirm its identity and purity. Here, we will cross-validate results from High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful and complementary techniques for sulfonamide analysis.[12][13]
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality of Experimental Choices: RP-HPLC is chosen for its high resolution and its ability to separate the target compound from potential impurities, starting materials (e.g., 2-bromobenzenesulfonyl chloride and 2,3-dimethylaniline), and degradation products.[14] An ultraviolet (UV) detector is selected due to the aromatic nature of the compound, which confers a strong chromophore.
Detailed Protocol:
-
System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid improves peak shape and suppresses ionization.
-
Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient Elution: A gradient is used to ensure elution of compounds with varying polarities.
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at 254 nm.
-
Standard Preparation: A stock solution of 1 mg/mL this compound in acetonitrile is prepared. A calibration curve is generated using serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality of Experimental Choices: LC-MS is employed to provide orthogonal confirmation of identity. While HPLC-UV confirms purity based on chromatographic retention and UV absorbance, LC-MS provides mass-to-charge ratio (m/z) data, a fundamental molecular property. This definitively confirms the presence of the target compound and allows for the tentative identification of impurities.
Detailed Protocol:
-
System Preparation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2 (or equivalent).
-
Chromatography: Utilizes the same column and mobile phase conditions as the RP-HPLC method to allow for direct comparison of retention times.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is a soft ionization technique suitable for polar molecules like sulfonamides.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Scan Range: 100-500 m/z. This range comfortably includes the expected molecular ion. The molecular weight of C14H14BrNO2S is 340.24 g/mol .[1] We would expect to see the [M+H]+ adduct at ~341.2 m/z and potentially the [M+Na]+ adduct at ~363.2 m/z. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be observed.
-
Cross-Validation Workflow and Data Comparison
The cross-validation process involves a direct comparison of the data generated from both methods to ensure consistency and build confidence in the results.
Caption: Logic for cross-validating biological activity.
Hypothetical Data Summary for Cross-Validation
| Assay Type | Method | Key Parameter | Hypothetical Result | Interpretation & Cross-Validation Logic |
| Primary | Biochemical Inhibition | IC50 (hCA II) | 150 nM | The compound directly inhibits the catalytic activity of the purified enzyme with nanomolar potency. |
| Secondary | Cell-Based Target Engagement | CETSA® ΔTm | +4.2°C at 10 µM | Concordance: The compound engages and stabilizes hCA II inside intact cells, confirming it is cell-permeable and binds its intended target in a physiological context. The biochemical activity is validated by a direct demonstration of physical binding in a relevant environment. |
Conclusion
The process of drug discovery and development is built on a foundation of high-quality, reproducible data. For a novel compound like this compound, where public data is scarce, establishing a rigorous cross-validation strategy from the outset is not just good practice—it is essential. By employing orthogonal analytical techniques like RP-HPLC and LC-MS, we can confidently establish identity and purity. By pairing a direct biochemical assay with a cell-based target engagement study, we can build a compelling case for a specific biological mechanism of action. This guide provides the strategic framework and detailed methodologies necessary to generate a robust, self-validating data package that adheres to the highest standards of scientific integrity.
References
- Review of analytical methods for sulfonamides. (2020). Journal of the Association of Official Analytical Chemists.
- Ymer, S. A. (n.d.). Analytical approaches for sulphonamides detection and quantification: A comprehensive review. International Journal of Research in Engineering and Science (IJRES).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. (n.d.). Analysis of sulfonamides.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Quora. (n.d.). What is the method of analysis of sulphonamides?
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Department of Agriculture (USDA) Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- BenchChem. (2025). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role.
- BenchChem. (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- BenchChem. (n.d.). 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
- Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
- LabSolu. (n.d.). This compound.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- Indagoo. (n.d.). 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
- BLDpharm. (n.d.). 941294-37-7|this compound.
- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o569.
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
- U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- ChemicalBook. (n.d.). 941294-37-7(this compound).
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 941294-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. 941294-37-7 CAS Manufactory [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. quora.com [quora.com]
- 14. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
A-001: A-001: A Comparative Guide to Selectivity Profiling
Abstract
Selectivity is a critical attribute of any therapeutic agent, dictating its efficacy and safety profile. For novel chemical entities, a comprehensive understanding of their interaction with the broader proteome is paramount. This guide provides a detailed framework for assessing the selectivity of a novel benzenesulfonamide derivative, designated here as A-001 (2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide). While specific experimental data for A-001 is not yet publicly available, this document establishes a robust, multi-pronged strategy for its characterization. We will detail biochemical and cellular methodologies, including broad-panel kinase screening and the Cellular Thermal Shift Assay (CETSA), to build a comprehensive selectivity profile. These approaches are benchmarked against established kinase inhibitors to provide context and demonstrate best practices in modern drug development.
Introduction: The Imperative of Selectivity
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs targeting a wide array of proteins, most notably carbonic anhydrases and protein kinases.[1][2][3] The therapeutic success of kinase inhibitors, for example, has been a landmark in oncology and immunology.[4][5][6] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[4][7] Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a foundational step in understanding a compound's mechanism of action and predicting its clinical behavior.[7][8]
This guide uses the novel molecule this compound (A-001) as a model to illustrate a state-of-the-art workflow for selectivity assessment. We will explore two orthogonal, industry-standard techniques: large-panel biochemical kinase screening and in-cell target engagement via the Cellular Thermal Shift Assay (CETSA).
Potential Target Classes for Benzenesulfonamides
The structure of A-001 suggests at least two primary target families:
-
Protein Kinases: The benzenesulfonamide moiety is present in several approved kinase inhibitors. The development of these drugs was initially challenging due to the conserved ATP binding pocket among kinases.[6] However, subtle differences can be exploited to achieve selectivity.
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of these zinc-containing metalloenzymes.[1][2][9] The sulfonamide group coordinates with the zinc ion in the active site, and different isoforms can be selectively targeted based on interactions with other parts of the inhibitor molecule.[10][11]
Given the prevalence of kinases as drug targets, this guide will focus on methodologies for assessing selectivity across the human kinome.
Methodology I: Broad-Panel Kinase Selectivity Screening (Biochemical)
The initial step in understanding a new compound's selectivity is often a broad biochemical screen against a large panel of purified kinases.[4][7][12] This approach provides a quantitative measure of a compound's inhibitory activity against hundreds of kinases in a controlled, cell-free environment.
Rationale and Experimental Design
The goal of this assay is to determine the concentration of A-001 required to inhibit the activity of each kinase in the panel by 50% (the IC50 value). A compound is considered selective if it exhibits a significantly lower IC50 for its intended target(s) compared to other kinases.
Key Experimental Considerations:
-
Panel Size: A comprehensive panel should cover a large portion of the human kinome. Several commercial vendors offer panels with over 300 kinases.[12][13]
-
ATP Concentration: Assays can be run at a fixed, low ATP concentration (e.g., 1-10 µM) to identify potent inhibitors, or at a physiological ATP concentration (~1 mM) to better reflect the cellular environment.[12][13]
-
Compound Concentration: A single high concentration (e.g., 10 µM) is often used for initial screening to identify any potential hits. Hits are then followed up with dose-response curves to determine accurate IC50 values.
Workflow for Kinase Panel Screening
The following diagram outlines a typical workflow for a large-scale kinase screening experiment.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting CETSA Data
A successful CETSA experiment yields two key outputs:
-
A Melt Curve: This shows the amount of soluble protein at different temperatures in the absence of the drug.
-
A Shift Curve: This shows the melt curve in the presence of the drug. A rightward shift indicates thermal stabilization and confirms target engagement.
Table 2: Hypothetical CETSA Data for A-001 on Target VEGFR2
| Temperature (°C) | Soluble VEGFR2 (% of control, Vehicle) | Soluble VEGFR2 (% of control, 1 µM A-001) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 82% | 95% |
| 52 | 51% (Tm) | 88% |
| 55 | 28% | 53% (Tm) |
| 58 | 10% | 25% |
| 61 | 5% | 12% |
This hypothetical data demonstrates a clear thermal shift for VEGFR2 in the presence of A-001, with the apparent melting temperature (Tm) increasing from 52°C to 55°C. This result would provide strong, in-cell validation of the biochemical screening data.
Advanced Selectivity Profiling Techniques
Beyond broad kinase screening and CETSA, other techniques can provide deeper insights into a compound's selectivity and mechanism of action.
-
KiNativ™: This is an activity-based proteomics platform that uses ATP- or ADP-acyl phosphate probes to map the binding of an inhibitor to kinases in their native state within a cell lysate. [14][15]It can provide a comprehensive profile of kinases that are engaged by a compound in a competitive binding experiment. [16]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature (ΔG, ΔH, ΔS) of the interaction. [17]Comparing the thermodynamic signatures for a compound against its primary target and key off-targets can reveal the energetic drivers of selectivity. [17]
Conclusion and Future Directions
Assessing the selectivity of a novel compound like this compound (A-001) requires a systematic and multi-faceted approach. This guide outlines a logical progression from broad, biochemical screening to targeted, in-cell validation.
-
Initial Profiling: A large-panel kinase screen is the essential first step to map the landscape of potential interactions and identify primary targets and significant off-targets.
-
Cellular Validation: CETSA provides crucial evidence of target engagement within the complex milieu of a living cell, confirming that the compound can access and bind its intended target(s) in a physiological context.
-
In-depth Analysis: Techniques like KiNativ™ and ITC can further elucidate the compound's binding profile and the thermodynamic basis for its selectivity.
By integrating these methodologies, researchers can build a robust and reliable selectivity profile for any novel inhibitor, providing a solid foundation for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to advancing new therapeutics with improved efficacy and safety.
References
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2020). Taylor & Francis Online. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2018). National Institutes of Health. [Link]
-
Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. [Link]
-
A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2019, April 4). PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). National Institutes of Health. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). MDPI. [Link]
-
Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (2005). ACS Publications. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. [Link]
-
Finding a better path to drug selectivity. (2010). National Institutes of Health. [Link]
-
The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... (2017). ResearchGate. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). BIOCEV. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2022). MDPI. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Four ways to measure selectivity. (2017). ResearchGate. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2015). PubMed Central. [Link]
-
How to improve drug selectivity?. (2025, May 21). Patsnap Synapse. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. [Link]
-
Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. (2025). Cumhuriyet Science Journal. [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017, January 17). PubMed. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). ResearchGate. [Link]
-
PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ). LINCS Data Portal. [Link]
-
Protein-Drug Binding: Determination Methods. (2025, February 12). JoVE. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed Central. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). PubMed. [Link]
-
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018, January 19). BioSpace. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). National Institutes of Health. [Link]
-
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide. Indagoo. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Brazilian Journal of Biology. [Link]
-
2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (2025). PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. labiotech.eu [labiotech.eu]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. researchgate.net [researchgate.net]
- 15. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 16. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
- 17. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Clinical Relevance: A Comparative Guide to the In-Vivo Validation of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide Activity
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. The benzenesulfonamide scaffold represents a versatile pharmacophore, with derivatives showing a wide spectrum of biological activities, from anticancer and anticonvulsant to anti-inflammatory effects.[1][2][3] This guide provides an in-depth, comparative framework for the in-vivo validation of a specific derivative, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a compound of interest whose full therapeutic potential is yet to be elucidated. While specific in-vivo data for this particular molecule is not yet publicly available, this guide will establish a robust, scientifically-grounded roadmap for its preclinical validation, drawing parallels with established methodologies for related benzenesulfonamide compounds.
The transition from in-vitro activity to in-vivo efficacy is a critical juncture in drug discovery.[4][5] It is at this stage that we begin to understand a compound's behavior within a complex biological system, assessing its pharmacokinetic and pharmacodynamic properties, as well as its overall safety and efficacy.[6] This guide will focus on a hypothetical anti-inflammatory application for this compound, based on the known activities of similar compounds, and will detail the necessary steps for its rigorous in-vivo validation.[3]
The Rationale for In-Vivo Testing: Beyond the Petri Dish
In-vitro assays, while essential for initial screening and mechanistic studies, cannot fully recapitulate the intricate interplay of physiological processes that govern a drug's action in a living organism.[5] In-vivo validation provides crucial insights into:
-
Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[6]
-
Pharmacodynamics (PD): The relationship between drug concentration and its observed effect.
-
Efficacy: The ability of the compound to produce the desired therapeutic effect in a disease model.
-
Safety and Toxicity: The potential for adverse effects at therapeutic doses.[4]
Effective preclinical target validation is paramount to mitigating clinical attrition due to lack of efficacy or unacceptable toxicity.[4]
A Proposed In-Vivo Validation Workflow for Anti-Inflammatory Activity
Based on the precedent of other benzenesulfonamide derivatives exhibiting anti-inflammatory properties, we propose a validation pathway centered on a well-established animal model of acute inflammation: carrageenan-induced paw edema in rats.[3]
Caption: Proposed workflow for in-vivo validation of anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used and validated model mimics the events of acute inflammation.
1. Animal Selection and Acclimatization:
- Species: Male Wistar rats (200-250g) are commonly used.[7]
- Acclimatization: Animals should be housed for at least one week prior to the experiment under controlled conditions (12h light/dark cycle, 22±2°C, food and water ad libitum) to minimize stress-related variables.
2. Compound Preparation and Dosing:
- Vehicle Selection: The compound should be dissolved or suspended in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose).
- Dose Ranging: A preliminary dose-ranging study is recommended to determine the optimal therapeutic dose and to identify any acute toxicity.
- Administration: The compound can be administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the induction of inflammation.
3. Induction of Inflammation:
- A 1% (w/v) solution of carrageenan in sterile saline is prepared.
- 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
- The percentage of edema inhibition is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
5. Comparative Analysis:
- Positive Control: A known anti-inflammatory drug, such as Indomethacin (10 mg/kg), should be run in parallel as a positive control to validate the experimental model.[3]
- Vehicle Control: A group of animals should receive only the vehicle to serve as a baseline for inflammation.
6. Biomarker Analysis:
- At the end of the experiment, animals are euthanized, and paw tissue can be collected for further analysis.
- Measurement of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2) via ELISA or qPCR can provide mechanistic insights into the compound's action.
Comparative Data Presentation
The following table illustrates how data from such an experiment could be presented for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 30 | 0.41 ± 0.03 | 51.8 |
| This compound | 100 | 0.25 ± 0.02 | 70.6 |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.03 | 64.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Alternative In-Vivo Validation Strategies for Benzenesulfonamides
The versatility of the benzenesulfonamide scaffold necessitates a consideration of alternative in-vivo models tailored to other potential therapeutic applications.
Anticancer Activity (Carbonic Anhydrase Inhibition)
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1]
Caption: Workflow for in-vivo validation of anticancer activity.
A typical in-vivo model for assessing anticancer efficacy would involve:
-
Xenograft Models: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors reach a palpable size, mice are treated with the test compound, a vehicle control, and a standard-of-care chemotherapeutic agent.
-
Efficacy Endpoints: Tumor growth inhibition, changes in tumor volume, and overall survival are monitored.
Anticonvulsant Activity
Certain benzenesulfonamides have shown promise as anticonvulsant agents, often through the inhibition of specific carbonic anhydrase isoforms in the brain.[2]
In-vivo validation for anticonvulsant activity typically employs one of two models:
-
Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model evaluates a compound's ability to raise the seizure threshold.[2]
In both models, the ability of the test compound to prevent or delay the onset of seizures compared to a control group is the primary measure of efficacy.[2]
Conclusion
The in-vivo validation of this compound, while not yet documented, can be systematically approached based on the established activities of related compounds. This guide outlines a robust, comparative framework for this process, emphasizing the importance of selecting appropriate animal models, establishing clear endpoints, and including relevant positive and negative controls. By following a logical and scientifically rigorous path, the true therapeutic potential of this and other novel benzenesulfonamide derivatives can be effectively elucidated, paving the way for the development of new and improved therapies. The continuous evolution of chemical probes and target validation methodologies will further enhance the precision and efficiency of these crucial preclinical studies.[4]
References
-
Al-Ghorbani, M. et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2022). Small Molecules and Their Role in Effective Preclinical Target Validation. Available at: [Link]
-
NeurologyLive. (2023). Preclinical Data Demonstrates Potential of Small-Molecule Inhibitors of α-Synuclein Toxic Oligomers for Parkinson Disease. Available at: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]
-
PubMed Central. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Available at: [Link]
-
Semantic Scholar. (2025). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Available at: [Link]
-
Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]
-
ResearchGate. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]
-
PubMed Central. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Available at: [Link]
-
PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Available at: [Link]
-
PubMed. (2013). Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1. Available at: [Link]
-
PubMed. (2008). 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide and the 3,4- And 2,6-dimethylphenyl Analogues. Available at: [Link]
- Cerrado Publishing. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
A Head-to-Head Comparison of Synthetic Routes for Benzenesulfonamides: A Guide for Researchers
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical properties and biological activity. For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route to these vital compounds is a critical decision that impacts yield, purity, scalability, cost, and safety. This guide provides an in-depth, head-to-head comparison of the principal synthetic methodologies for benzenesulfonamide synthesis, supported by experimental data and field-proven insights to inform your experimental design.
The Classical Approach: Chlorosulfonation of Arenes
The traditional and most established method for synthesizing benzenesulfonamides begins with the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid to form a benzenesulfonyl chloride, which is subsequently reacted with a primary or secondary amine.
Reaction Mechanism and Rationale
The key to this route is the in-situ generation of the powerful electrophile, the chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid. This electrophile then attacks the electron-rich aromatic ring. The choice of chlorosulfonic acid is deliberate; it is a highly reactive reagent that can efficiently introduce the sulfonyl chloride group onto a variety of aromatic systems. The subsequent amination is a standard nucleophilic acyl substitution, where the amine displaces the chloride on the sulfonyl chloride.
Experimental Protocol: A Two-Step Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide[1]
Step 1: Synthesis of Benzenesulfonyl Chloride [1]
-
Materials: Benzene, Chlorosulfonic acid, Crushed ice, Carbon tetrachloride, Dilute sodium carbonate solution.
-
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place chlorosulfonic acid.
-
Slowly add benzene to the chlorosulfonic acid while stirring and maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and must be appropriately vented or trapped.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Pour the reaction mixture onto a large amount of crushed ice.
-
Extract the oily layer with carbon tetrachloride.
-
Wash the combined organic extracts with a dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain benzenesulfonyl chloride.
-
Step 2: Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide [1]
-
Materials: Benzenesulfonyl chloride, 2,3-Dichloroaniline, Pyridine.
-
Procedure:
-
Dissolve 2,3-dichloroaniline in pyridine in a suitable flask.
-
Cool the solution in an ice bath and slowly add benzenesulfonyl chloride with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-(2,3-dichlorophenyl)benzenesulfonamide.
-
Performance Analysis
| Metric | Performance | Rationale & Considerations |
| Yield | Variable, can be high | Highly dependent on the substrate and reaction conditions. Can achieve good to excellent yields for many simple arenes. |
| Purity | Good to Excellent | Recrystallization is often sufficient for purification. |
| Scalability | High (Industrial)[2] | This is a well-established industrial process. |
| Cost-effectiveness | High | Starting materials (benzene derivatives, chlorosulfonic acid, amines) are generally inexpensive. |
| Safety | Significant Hazard | Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas[3][4][5][6][7]. Requires specialized handling and equipment. |
| Environmental Impact | Poor | Use of chlorinated solvents and generation of acidic waste. |
Modern Alternatives: Moving Beyond Chlorosulfonic Acid
In response to the hazards and environmental concerns associated with the classical route, several modern alternatives have been developed. These methods often offer milder reaction conditions, improved safety profiles, and better functional group tolerance.
Synthesis from Sulfonic Acids
This approach circumvents the direct use of chlorosulfonic acid by starting with the corresponding sulfonic acid, which is then converted to the sulfonyl chloride before amination.
-
Causality: This two-step approach separates the sulfonation and chlorination steps, allowing for greater control and avoiding the handling of large quantities of chlorosulfonic acid. The conversion of the sulfonic acid to the sulfonyl chloride can be achieved with various chlorinating agents.
Oxidative Coupling of Thiols and Amines
A significant advancement in sulfonamide synthesis is the direct oxidative coupling of thiols and amines. This method avoids the preparation and isolation of sulfonyl chlorides altogether.
-
Causality: This one-pot reaction proceeds by oxidizing the thiol to a reactive intermediate in the presence of an amine. The key is the simultaneous formation of the S-N bond and oxidation of the sulfur atom. Various oxidizing systems have been developed for this purpose.
An environmentally benign approach utilizes electricity to drive the oxidative coupling.
-
Expertise & Experience: This method is particularly attractive for its high atom economy and avoidance of chemical oxidants. The reaction is driven by an applied potential, and hydrogen is the only byproduct. The reaction can be extremely fast, with some protocols reporting completion in as little as 5 minutes.[8][9]
Experimental Protocol: Electrochemical Synthesis of Sulfonamides [10]
-
Materials: Thiol (2 mmol), Amine (3.0 mmol), Me₄NBF₄ (0.2 mmol), CH₃CN/0.3 M HCl (20 mL, 3:1 v/v), Carbon anode, Iron cathode.
-
Procedure:
-
Set up an electrochemical flow reactor with a carbon anode and an iron cathode.
-
Prepare a solution of the thiol, amine, and electrolyte in the specified solvent mixture.
-
Pump the solution through the reactor at a flow rate that allows for a 5-minute residence time.
-
The reaction is carried out at room temperature.
-
Collect the reaction mixture and isolate the product through standard workup procedures.
-
Synthesis from Benzenesulfonyl Hydrazides
Benzenesulfonyl hydrazides serve as stable and readily available precursors for benzenesulfonamides.
-
Causality: The reaction of a benzenesulfonyl hydrazide with an amine, often under oxidative conditions, leads to the formation of the sulfonamide bond. This method offers an alternative starting point and can be advantageous for certain substrates.
Experimental Protocol: Synthesis of Benzenesulfonyl Hydrazide [11]
-
Materials: Sulfonyl chloride (1 mmol), 80% Hydrazine hydrate (2.1 mmol), THF (10 ml).
-
Procedure:
-
To a solution of 80% hydrazine hydrate in THF, slowly add the sulfonyl chloride at -8°C.
-
Stir the mixture at -8°C for 30 minutes.
-
Extract the mixture with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the benzenesulfonyl hydrazide.
-
Head-to-Head Performance Comparison
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Purity | Scalability | Key Advantages | Key Disadvantages |
| Classical Chlorosulfonation | Arene, Amine | Chlorosulfonic acid, Base | Variable, can be high | Good to Excellent | High (Industrial)[2] | Well-established, cost-effective | Hazardous reagents, harsh conditions, environmental concerns[3][4][5][6][7] |
| From Sulfonic Acids | Sulfonic acid, Amine | Chlorinating agent (e.g., SOCl₂), Base | Good to High | Good to Excellent | Moderate to High | Avoids direct use of large amounts of chlorosulfonic acid | Still requires a chlorination step |
| Oxidative Coupling of Thiols & Amines | Thiol, Amine | Oxidizing agent (e.g., H₂O₂, NCS) | Good to Excellent[12] | Good to Excellent | Moderate to High | One-pot, avoids sulfonyl chlorides, milder conditions | Requires an oxidant, potential for over-oxidation |
| Electrochemical Oxidative Coupling | Thiol, Amine | Electrolyte | Good to High (e.g., >95%)[13] | High | Moderate | Environmentally benign, rapid, high atom economy[8][9] | Requires specialized electrochemical equipment |
| From Sulfonyl Hydrazides | Sulfonyl hydrazide, Amine | Oxidizing agent (optional) | Good to High (e.g., 90%)[11] | Good to Excellent | Moderate | Stable precursors, alternative route | May require an additional step to prepare the hydrazide |
Visualization of Synthetic Workflows
To further clarify the distinct approaches, the following diagrams illustrate the core workflows for the primary synthetic routes.
Caption: Comparative workflows of major benzenesulfonamide synthetic routes.
Conclusion and Future Outlook
The choice of a synthetic route for benzenesulfonamides is a multifaceted decision. The classical chlorosulfonation method remains a viable and cost-effective option for large-scale production of simple analogs, provided that stringent safety protocols are in place. However, for laboratory-scale synthesis, and particularly for complex or sensitive molecules, modern methods offer significant advantages in terms of safety, milder reaction conditions, and functional group tolerance.
The oxidative coupling of thiols and amines, especially the electrochemical variant, represents a significant step towards greener and more efficient sulfonamide synthesis. As the field continues to evolve, a greater emphasis on catalytic and environmentally benign methodologies is expected. Researchers are encouraged to consider not only the immediate yield and purity but also the overall "greenness" of their chosen synthetic strategy, taking into account factors like atom economy, energy consumption, and waste generation.
References
- BenchChem. (2025). comparative analysis of different synthetic routes for 4-hydrazinylbenzenesulfonamide hydrochloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
- CSA. (n.d.). Chlorosulfonic Acid.
- Organic Syntheses Procedure. (n.d.). Benzene, (1-cyclopenten-1-ylsulfonyl)-. Organic Syntheses.
- Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668.
- ChemicalBook. (n.d.). Benzenesulfonyl hydrazide synthesis.
- NOAA. (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals.
- Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorosulfonic acid Msynth®plus.
- Nature. (2020).
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
- Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ICSC. (n.d.). CHLOROSULFONIC ACID.
- Royal Society of Chemistry. (2015). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry.
- BenchChem. (2025). N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol.
- El-Sayed, M. A. A., Al-blewi, F. F., Al-Ghorbani, M., Al-Omair, M. A., & El-Gamal, K. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- ResearchGate. (2025). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides.
- Wang, Z., Li, Y., Wang, C., & Li, Y. (2023). Iron-Catalyzed Synthesis of Benzosultams from N-Phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and Benzenesulfonyl Hydrazine. Organic Letters.
- ResearchGate. (n.d.). General procedure for the synthesis of the benzenesulfonamides.
- BenchChem. (2025). Comparative Analysis of Synthetic Routes to 4-Amino-3-methoxybenzenesulfonamide.
- Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
- Jessop, P. (2023). Green Chemistry: What benchmarking metrics can I use to show the green advance? YouTube.
- MDPI. (2022). Green Chemistry Metrics, A Review.
- PubMed Central. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors.
- American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics.
- ResearchGate. (n.d.). (PDF)
- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
- Syngene. (2023). How Syngene is implementing Green Chemistry in Biopharma - Design to Delivery.
- SciSpace. (2022). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector.
- BenchChem. (2025).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.
- BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-.
- 3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube.
- ResearchGate. (n.d.). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor.
- Chemistry Stack Exchange. (2015).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
- SciSpace. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene.
- PubMed Central. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity.
- PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- National Institutes of Health. (n.d.). Highly Scalable, Closed-Loop Synthesis of Drug-Loaded, Layer-by-Layer Nanoparticles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 8. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Mode of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate dance of drug discovery, understanding the precise interaction between a small molecule and its protein target is paramount. This guide provides a comprehensive framework for confirming the binding mode of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a novel compound with therapeutic potential. By leveraging a suite of biophysical and computational techniques, we can elucidate the molecular handshake that governs its activity, paving the way for rational drug design and optimization.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1] These compounds are known to target a range of enzymes, with cyclooxygenase-2 (COX-2) and carbonic anhydrases being prominent examples. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of COX-2, an enzyme implicated in inflammation and pain.[2][3] We will compare its hypothetical binding mode with that of a well-established COX-2 inhibitor, Celecoxib, to illustrate the principles of binding mode confirmation.
The Imperative of Binding Mode Confirmation
Defining the precise orientation and interactions of a ligand within its binding site provides an atomic-level understanding of its mechanism of action. This knowledge is not merely academic; it is the cornerstone of structure-based drug design, enabling:
-
Potency Enhancement: By identifying key interactions, medicinal chemists can rationally design modifications to the ligand to improve its affinity and efficacy.
-
Selectivity Optimization: Understanding the binding modes in different but related proteins (e.g., COX-1 vs. COX-2) allows for the design of more selective inhibitors with fewer off-target effects.[3]
-
Overcoming Resistance: In therapeutic areas like oncology and infectious diseases, understanding the binding mode can help in designing drugs that are less susceptible to resistance mutations.
A Multi-pronged Approach to Binding Mode Determination
No single technique can provide a complete picture of a ligand's binding mode. A robust confirmation relies on the convergence of data from multiple, complementary experimental and computational methods. This guide will focus on four cornerstones of modern drug discovery: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and Computational Docking.
X-ray Crystallography: The Atomic Snapshot
X-ray crystallography provides the most detailed and unambiguous view of a protein-ligand complex at the atomic level.[4] By determining the three-dimensional structure of the complex, we can directly visualize the binding orientation of the ligand and its interactions with the protein's active site.
Experimental Workflow:
Caption: X-ray Crystallography Workflow.
Interpreting the Data: The resulting electron density map reveals the precise positioning of each atom in the ligand and the surrounding amino acid residues. This allows for the identification of hydrogen bonds, hydrophobic interactions, and any other forces governing the binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution
NMR spectroscopy offers a powerful means to study protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[5] It can provide information on which parts of the ligand and the protein are in close proximity, and can also reveal dynamic aspects of the binding event.
Experimental Workflow:
Caption: NMR Spectroscopy Workflow.
Interpreting the Data: By monitoring changes in the NMR signals of the protein upon addition of the ligand, we can identify the amino acid residues that are affected by the binding event. This allows for the mapping of the binding site on the protein surface.
Surface Plasmon Resonance (SPR): Quantifying the Interaction
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of a protein-ligand interaction. While it doesn't directly reveal the binding mode, it is crucial for validating that a direct interaction occurs and for quantifying its strength.
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Interpreting the Data: The output, a sensorgram, provides the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a stronger binding affinity.
Computational Docking: In Silico Prediction
Computational docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a protein target.[6] It uses scoring functions to estimate the binding affinity of different poses, providing a theoretical model of the binding mode.
Experimental Workflow:
Caption: Computational Docking Workflow.
Interpreting the Data: The results provide a ranked list of possible binding poses, along with their predicted binding energies. The top-ranked poses can then be visually inspected to identify key interactions and compared with experimental data for validation.
Comparative Analysis: this compound vs. Celecoxib at the COX-2 Active Site
To illustrate how these techniques converge to confirm a binding mode, let's consider the hypothetical binding of our lead compound to COX-2 and compare it to the known binding mode of Celecoxib.
The COX-2 Active Site: The active site of COX-2 is a long hydrophobic channel. A key difference between COX-2 and its isoform COX-1 is the substitution of isoleucine in COX-1 with a valine in COX-2 at position 523. This creates a larger, more accessible side pocket in COX-2, which is exploited by selective inhibitors like Celecoxib.[3]
Celecoxib's Binding Mode: The benzenesulfonamide moiety of Celecoxib is crucial for its selective inhibition of COX-2. The sulfonamide group inserts into the aforementioned side pocket, where it forms a hydrogen bond with His90. The trifluoromethyl group on the pyrazole ring occupies a hydrophobic region of the active site, and the p-tolyl group is positioned at the entrance of the channel.
Hypothetical Binding Mode of this compound:
Based on its structure, we can hypothesize a similar binding mode for our lead compound. The benzenesulfonamide core would likely orient in a similar fashion to that of Celecoxib, with the sulfonamide group interacting with the key residues in the COX-2 side pocket. The 2-bromo and the 2,3-dimethylphenyl groups would then occupy different regions of the hydrophobic channel, and their specific interactions would dictate the compound's affinity and selectivity.
Converging the Evidence:
The following table summarizes the expected outcomes from each experimental technique and how they would contribute to confirming the hypothetical binding mode of this compound.
| Technique | Expected Outcome for this compound | Comparison with Celecoxib | Contribution to Binding Mode Confirmation |
| X-ray Crystallography | A high-resolution crystal structure showing the precise orientation of the ligand in the COX-2 active site, with the sulfonamide group in the selectivity pocket. | The determined binding mode would be directly compared to the known crystal structure of Celecoxib bound to COX-2. | Provides the definitive, static picture of the binding mode and key interactions. |
| NMR Spectroscopy | Chemical shift perturbations observed for amino acid residues lining the COX-2 active site, particularly those in and around the selectivity pocket. | The pattern of perturbed residues would be compared to that observed for Celecoxib. | Confirms the binding site in solution and identifies the protein residues involved in the interaction. |
| Surface Plasmon Resonance (SPR) | A low nanomolar K_D value, indicating high-affinity binding to COX-2. | The affinity would be compared to the known K_D of Celecoxib for COX-2. | Quantifies the strength of the interaction and validates direct binding. |
| Computational Docking | The top-ranked docking pose would place the sulfonamide group in the selectivity pocket, with favorable predicted binding energy. | The predicted pose would be compared to the known binding mode of Celecoxib and the experimental data. | Provides a theoretical model that can guide experimental work and help rationalize the observed binding affinity. |
Conclusion: From Hypothesis to High-Confidence Confirmation
Confirming the binding mode of a novel compound like this compound is a critical step in its journey from a promising hit to a viable drug candidate. By employing a multi-faceted approach that combines the atomic precision of X-ray crystallography, the solution-phase insights of NMR, the quantitative power of SPR, and the predictive capabilities of computational docking, researchers can build a high-confidence model of the protein-ligand interaction. This detailed understanding is not only essential for validating the compound's mechanism of action but also for guiding its future optimization into a potent and selective therapeutic agent. The convergence of data from these diverse techniques provides the robust, self-validating system required for making informed decisions in the complex landscape of drug development.
References
-
Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Computer-Aided Molecular Design. [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS. [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]
-
Crystal binding mode of (A) celecoxib, and predicted binding... ResearchGate. [Link]
-
What are lipoxygenase inhibitors and how do they work? Patsnap Synapse. [Link]
-
Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. MDPI. [Link]
-
Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. PubMed. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed. [Link]
Sources
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. youtube.com [youtube.com]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Off-Target Effects of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target effects of the novel compound, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. Given the limited specific literature on this molecule, we will leverage the extensive knowledge of the benzenesulfonamide scaffold to build a predictive and robust evaluation strategy. This document emphasizes the causality behind experimental choices, providing not just protocols, but a self-validating system for generating a thorough pharmacological profile.
Introduction: The Enigma of Off-Target Effects
Most small molecule drugs interact with multiple biological targets, not just the one they were designed for.[1][2] These unintended interactions, or "off-target effects," are a primary cause of adverse drug reactions and clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity is paramount in modern drug discovery.
This compound belongs to the benzenesulfonamide class, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[3][4][5][6] This structural class is known to interact with a range of enzymes, making a broad off-target assessment essential. This guide will walk you through a tiered approach, from computational prediction to targeted biochemical assays and broad phenotypic screens, to build a comprehensive selectivity profile for this compound.
Part 1: The Benzenesulfonamide Scaffold - A Landscape of Potential Targets
The benzenesulfonamide moiety (-SO₂NH-) is a key structural feature, often acting as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[7] Based on extensive research into structurally related compounds, we can hypothesize several major classes of potential off-targets for this compound.
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes.[7][8][9][10] Different isoforms are involved in various physiological processes, and inhibiting the wrong isoform can lead to side effects. For instance, potent inhibition of tumor-associated isoforms like CA IX and CA XII is desirable for cancer therapy, while inhibition of cytosolic isoforms CA I and II should be monitored for potential off-target liabilities.[8][11]
-
Lipoxygenases (LOXs): Many benzenesulfonamide derivatives exhibit anti-inflammatory properties by targeting enzymes in the eicosanoid biosynthesis pathway, such as 5-lipoxygenase (5-LOX).[12][13] Inhibition of 5-LOX can reduce the production of pro-inflammatory leukotrienes.[12][14]
-
Kinases: The benzenesulfonamide scaffold has been identified in various kinase inhibitors. For example, analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma.[15][16][17] Given the vastness of the human kinome, broad kinase screening is a critical step.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors and the target for a significant portion of approved drugs, GPCRs represent a major class of potential off-targets.[18][19] Unintended interactions can lead to a wide array of physiological effects.
Part 2: A Systematic Workflow for Off-Target Evaluation
We propose a tiered approach that moves from broad, predictive methods to specific, quantitative experimental validation. This workflow is designed to efficiently identify and characterize off-target interactions.
Caption: A tiered workflow for systematic off-target effect evaluation.
Tier 1: In Silico Profiling (Computational Prediction)
Before committing to expensive and time-consuming wet-lab experiments, computational approaches can predict potential off-target interactions based on the chemical structure of this compound.[1][2][20] These methods utilize large databases of known compound-target interactions to identify proteins that are likely to bind to your molecule.
Methodology: Utilize platforms that employ a combination of ligand-based (e.g., chemical similarity, machine learning) and structure-based (e.g., protein pocket similarity) methods.[20][21] These services can screen your compound against thousands of targets.
Causality: This step is crucial for hypothesis generation. It helps prioritize which experimental assays to run by highlighting the most probable off-target families (e.g., kinases, metalloenzymes). This data-driven approach is more efficient than screening blindly.
Tier 2: In Vitro Profiling (Biochemical & Cellular Assays)
This tier involves direct experimental measurement of the compound's activity against a panel of purified proteins or in engineered cell lines.
A. Broad Panel Screening
-
Kinase Profiling: Given that benzenesulfonamides can act as kinase inhibitors, screening against a broad panel of kinases is essential.
-
Recommended Protocol (Example: KinomeScan™): This is a binding assay that quantitatively measures the interactions between a test compound and a large panel of human kinases. The output is typically a dissociation constant (Kd), which indicates binding affinity. A lower Kd value signifies a stronger interaction.
-
-
GPCR Profiling: A broad panel of GPCR binding assays should be run to identify any unintended interactions with this large and pharmacologically important receptor family.[18][22]
-
Recommended Protocol (Example: Radioligand Binding Assay Panel): This is a gold-standard method where the test compound's ability to displace a known radiolabeled ligand from a specific GPCR is measured.[18] The output is typically an IC50 or Ki value, representing the concentration of the compound required to inhibit 50% of the radioligand binding.
-
B. Scaffold-Specific Assays
Based on the known pharmacology of the benzenesulfonamide scaffold, specific assays for CAs and LOXs are highly recommended.
-
Carbonic Anhydrase (CA) Inhibition Assay
-
Causality: The sulfonamide group is a known zinc-binding pharmacophore present in numerous CA inhibitors.[7] It is critical to assess the activity of this compound against multiple CA isoforms to determine its selectivity.
-
Experimental Protocol (Stopped-Flow CO₂ Hydrase Assay):
-
Principle: This assay measures the enzyme's ability to hydrate CO₂. The resulting proton production is monitored by a pH indicator. An inhibitor will slow the rate of this reaction.
-
Reagents: Purified human CA isoforms (e.g., hCA I, II, IX, XII), pH indicator (e.g., p-nitrophenol), buffer (e.g., Tris), CO₂-saturated water, test compound.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of the test compound in the reaction buffer at a controlled temperature (e.g., 25°C). b. Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time. d. Calculate the initial reaction rates and determine the IC50/Ki values for each isoform.[9]
-
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay
-
Causality: Benzenesulfonamides have been identified as potent 5-LOX inhibitors, a key enzyme in the inflammatory cascade.[12][13] This assay is crucial for identifying potential anti-inflammatory off-target effects.
-
Experimental Protocol (Spectrophotometric Assay):
-
Principle: This assay measures the enzymatic conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) into a hydroperoxy derivative, which has a conjugated diene structure that absorbs light at 234 nm.[12]
-
Reagents: Purified 5-LOX enzyme, substrate solution (arachidonic acid in buffer), buffer (e.g., phosphate buffer), test compound.
-
Procedure: a. In a UV-transparent 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. b. Initiate the reaction by adding the arachidonic acid substrate. c. Immediately measure the increase in absorbance at 234 nm over several minutes using a spectrophotometer. d. Calculate the reaction rate and determine the percent inhibition and IC50 value.[12]
-
-
Caption: The 5-Lipoxygenase (5-LOX) pathway and point of inhibition.
C. Critical Safety Assays
-
hERG Channel Assay:
-
Causality: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[23] Regulatory agencies mandate this assay for nearly all new chemical entities.[23]
-
Experimental Protocol (Automated Patch Clamp):
-
Principle: This electrophysiology assay directly measures the flow of potassium ions through the hERG channel expressed in a stable cell line (e.g., HEK293).[24] An inhibitor will block this current.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure: a. Cells are captured on a microfluidic chip in an automated patch-clamp system (e.g., QPatch). b. A specific voltage protocol is applied to elicit the characteristic hERG current.[25] c. After establishing a stable baseline current, the test compound is applied at multiple concentrations. d. The reduction in the tail current amplitude is measured to determine the percent inhibition and calculate an IC50 value.[24]
-
-
-
Cytotoxicity Assays:
-
Causality: It is essential to determine if the compound is toxic to cells at concentrations where on- or off-target activity is observed.[26][27] High cytotoxicity can confound the results of other cell-based assays.
-
Experimental Protocol (Example: LDH Release Assay):
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[26][28] Measuring LDH activity in the supernatant is a direct indicator of cytotoxicity.
-
Cell Line: A relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used for the primary target).
-
Procedure: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24-48 hours). c. Transfer a portion of the cell culture supernatant to a new plate. d. Add the LDH assay reagent, which contains substrates that react with LDH to produce a colored or fluorescent product. e. Measure the absorbance or fluorescence and calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).[28]
-
-
Tier 3: Phenotypic Screening
Phenotypic screening offers an unbiased approach, assessing the compound's overall effect on a cell or organism without pre-supposing a specific molecular target.[29][][31][32][33]
-
Causality: This method can uncover unexpected off-target effects that might be missed by targeted panels. A change in a cellular phenotype (e.g., morphology, organelle health) can indicate that the compound is hitting one or more pathways that were not predicted.
-
Methodology (High-Content Imaging):
-
Treat a disease-relevant cell line with the compound.
-
Stain the cells with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, mitochondria, cytoskeleton).
-
Use an automated microscope to capture images and sophisticated software to quantify dozens of phenotypic features (e.g., cell size, nuclear intensity, mitochondrial texture).
-
Compare the phenotypic "fingerprint" of your compound to a database of reference compounds with known mechanisms of action to identify potential off-target activities.
-
Part 3: Data Interpretation and Comparative Analysis
The goal is to build a selectivity profile. This involves comparing the potency of this compound at its intended target (if known) versus its potency at the various off-targets identified.
Data Summary Table (Hypothetical Data for Illustration)
| Target Class | Specific Target | Assay Type | Result (IC50/Ki/Kd) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Notes |
| On-Target | Target X | Biochemical | 50 nM | - | Primary therapeutic target. |
| Carbonic Anhydrase | hCA I | Enzyme Inhibition | 1,500 nM | 30x | Weak inhibition of cytosolic isoform. |
| Carbonic Anhydrase | hCA II | Enzyme Inhibition | 800 nM | 16x | Moderate inhibition of cytosolic isoform. |
| Carbonic Anhydrase | hCA IX | Enzyme Inhibition | 75 nM | 1.5x | Potent inhibition of tumor-associated isoform. Potential for repurposing? |
| Lipoxygenase | 5-LOX | Enzyme Inhibition | 2,500 nM | 50x | Weak anti-inflammatory potential. |
| Kinase | TrkA | Binding Assay | >10,000 nM | >200x | Not a significant TrkA binder. |
| Ion Channel | hERG | Patch Clamp | 8,500 nM | 170x | Low risk of cardiac arrhythmia. |
| - | HepG2 Cells | LDH Release | >25,000 nM | >500x | Low cytotoxicity. |
Interpretation: A desirable compound will have a large selectivity ratio (typically >100x) between its on-target and off-target activities. In the hypothetical example above, the compound shows potent activity against its on-target and the off-target CA IX, but is significantly less potent against other off-targets and shows a good safety profile (high hERG and cytotoxicity IC50). This profile might suggest a dual-target opportunity or a need for chemical modification to improve selectivity, depending on the therapeutic goal.
Conclusion
Evaluating the off-target effects of a novel compound like this compound is not a single experiment but a systematic investigation. By leveraging knowledge of its chemical scaffold to guide a tiered evaluation strategy—from in silico prediction to broad and targeted in vitro assays—researchers can build a robust pharmacological profile. This comprehensive approach is essential for making informed decisions, mitigating risks of late-stage failure, and ultimately developing safer and more effective therapeutics.
References
-
Supuran, C. T., & Alterio, V. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 917-922. [Link]
-
Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5343-5353. [Link]
-
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 847. [Link]
-
Jackson, D. V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Cheminformatics, 11(1), 47. [Link]
-
Dubey, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3467-3482. [Link]
-
Garg, A., et al. (2011). Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. Journal of Medicinal Chemistry, 54(1), 257-266. [Link]
-
Vullo, D., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Bioorganic Chemistry, 87, 836-841. [Link]
-
Sygnature Discovery. (n.d.). Phenotypic Screening. BioScience. [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]
-
Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
-
AbbVie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Al-Hujaily, E. M., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(18), 4247. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
AbbVie Inc. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Creative Biolabs. (n.d.). Phenotypic Screening. [Link]
-
Zhang, H., et al. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Analytical Biochemistry, 478, 42-49. [Link]
-
Slideshare. (n.d.). hERG Assay. [Link]
-
Werz, O., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. Journal of Medicinal Chemistry, 61(16), 7175-7189. [Link]
-
Al-Hujaily, E. M., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Al-Hujaily, E. M., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
Li, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2268, 119-126. [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Güleç, Ö., et al. (2024). Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes. Archives of Biochemistry and Biophysics, 759, 110099. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Physiology.org. (n.d.). Recent progress in assays for GPCR drug discovery. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26882. [Link]
-
Dubey, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
-
Yilmaz, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 187-199. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-10. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Maresca, A., et al. (2013). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules, 18(9), 11137-11149. [Link]
-
ResearchGate. (2025). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]
-
FLORE. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]
-
Wang, Y., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 234-245. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.tuni.fi [researchportal.tuni.fi]
- 17. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. fda.gov [fda.gov]
- 26. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 28. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 33. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a halogenated benzenesulfonamide derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices from data on structurally analogous chemicals and general guidelines for handling halogenated organic compounds.
I. Hazard Assessment and Precautionary Measures
Given the absence of a dedicated SDS for this compound, a thorough hazard assessment is the mandatory first step before handling or disposal.[1] This assessment should be based on available data for structurally similar compounds and the inherent risks associated with its chemical class.
Structural Analogs and Potential Hazards:
Data from closely related brominated benzenesulfonamides, such as p-bromo-benzenesulfonamide, indicate potential hazards including:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Eye Irritation: May cause serious eye irritation.[2]
Therefore, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a controlled environment.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[2][5] | Handle in a well-ventilated area, preferably a chemical fume hood.[2][3] Avoid ingestion and inhalation of dust.[4] |
| Skin Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat.[3] | Wash hands thoroughly after handling.[3] |
| Eye Damage | May cause serious eye irritation. | Safety goggles with side-shields or a face shield.[2][3] | Avoid contact with eyes.[3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.
1. Waste Segregation: The Critical First Step
As a brominated compound, this compound is classified as a halogenated organic waste .[6] This waste stream must be kept separate from non-halogenated organic and inorganic waste.[2][6] Co-mingling can complicate and significantly increase the cost of disposal.[2]
2. Containerization and Labeling
-
Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include the approximate quantity of the waste.
3. Accumulation and Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition.[7]
-
Ensure compliance with institutional and local regulations regarding the maximum volume of waste and the allowable accumulation time.[7]
4. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide a complete and accurate description of the waste to the disposal personnel.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the chemical.[7] The contaminated absorbent material must then be collected and disposed of as halogenated organic waste.
-
Large Spills: In the case of a significant spill, evacuate the immediate area and alert nearby personnel. Contact your institution's EHS department immediately for guidance and assistance.[7]
Do not attempt to clean up a large spill without proper training and equipment.
V. Environmental and Regulatory Considerations
Discharging this compound into the environment, including down the drain, is strictly prohibited.[5] Halogenated organic compounds can have long-lasting and harmful effects on aquatic life.[2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, and the recommended disposal method is typically high-temperature incineration by a licensed hazardous waste management facility to ensure complete destruction.[7][8]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Benchchem. Essential Procedures for the Safe Disposal of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Related Research Chemicals.
- Benchchem. Proper Disposal of N-(2,3-dichlorophenyl)benzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. SAFETY DATA SHEET - Benzenesulfonamide.
- Cole-Parmer. Material Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride.
- Unknown Source. hazardous waste segregation.
- EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Unknown Source. SDS US.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzenesulfonamide, p-bromo-.
- Fisher Scientific. SAFETY DATA SHEET - Benzenesulfonamide.
- Benchchem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Operation, and Disposal of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.
In the fast-paced environment of drug discovery and development, the safety and integrity of your research are paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust. This document moves beyond a simple checklist, offering a detailed, procedural framework grounded in scientific principles to ensure the well-being of your team and the integrity of your work.
Hazard Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin and Eye Irritation: Based on the SDS for the related compound 4-Bromo-N,N-dimethylbenzenesulfonamide, this chemical is expected to cause skin and eye irritation.[1]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1]
-
Allergic Reactions: Sulfonamides as a class are known to cause hypersensitivity reactions, which can manifest as skin rashes and hives. In rare, more severe cases, they can lead to conditions like Stevens-Johnson syndrome.[2][3]
-
Toxicity: While specific data is unavailable for this compound, some sulfonamides have been associated with nephrotoxicity (kidney damage) with high doses or prolonged exposure.[4]
-
Environmental Hazards: Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[5][6] Combustion of such compounds can also produce toxic byproducts like polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[5]
Physicochemical Properties (Inferred):
| Property | Anticipated Characteristic | Rationale |
| Physical State | Solid (powder/crystalline) | Typical for benzenesulfonamide derivatives at room temperature. |
| Solubility | Likely soluble in organic solvents, low solubility in water. | Common characteristic of aromatic sulfonamides. |
| Stability | Stable under normal laboratory conditions. | General stability of the benzenesulfonamide scaffold. |
The Hierarchy of Controls: A Multi-layered Approach to Safety
To ensure maximum protection, a multi-layered safety strategy, known as the hierarchy of controls, should be implemented. This approach prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1. Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood. This is the primary method to control inhalation exposure.
-
Ventilated Enclosures: For processes where a fume hood is not practical, consider the use of other local exhaust ventilation, such as a ventilated balance enclosure for weighing.
-
Safety Shower and Eyewash Station: Ensure that a properly functioning safety shower and eyewash station are readily accessible within a 10-second travel distance of the work area.
2.2. Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that modify work practices to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all tasks involving this compound. These SOPs should be readily available to all personnel.
-
Training: All personnel handling the compound must receive documented training on its potential hazards, the specific SOPs, and emergency procedures.
-
Designated Work Area: Designate a specific area for handling this compound to minimize the potential for cross-contamination.
-
Good Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately according to the procedures outlined in this guide. Avoid the accumulation of dust.
2.3. Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is to be used in conjunction with engineering and administrative controls.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling the solid. Double gloving is recommended when handling solutions. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. | To protect against dust particles and potential splashes. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator (if needed) | An N95 respirator may be necessary if engineering controls are not sufficient to prevent dust inhalation. Use should be in accordance with a respiratory protection program. | To prevent inhalation of fine powders. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound.
Caption: A streamlined workflow for the safe handling of the compound.
3.1. Preparation and Area Inspection:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.
3.2. Weighing the Compound:
-
Containment is Key: Weigh the solid compound inside the chemical fume hood or a ventilated balance enclosure.
-
Minimize Dust: To prevent the generation of airborne dust, use a "weighing boat" or creased weighing paper. Alternatively, tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.
-
Gentle Handling: Handle the solid with care to avoid creating dust clouds.
3.3. Transfer and Dissolution:
-
Controlled Addition: When dissolving the solid, slowly add it to the solvent to prevent splashing and minimize the release of dust.
-
Work Within the Hood: All transfers and dissolutions should be performed in the chemical fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
Caption: A clear plan for the safe and compliant disposal of waste.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound, both solid and liquid, must be collected in a designated "Halogenated Organic Waste" container.
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
4.2. Container Management:
-
Appropriate Containers: Use chemically resistant containers with secure, tight-fitting lids.
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list all of the chemical constituents.
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials, and within secondary containment.
4.3. Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency Procedures: Preparedness is Key
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
- Lehr, D. (1957). Clinical toxicity of sulfonamides. Annals of the New York Academy of Sciences, 69(3), 417-447.
- Alaee, M., Arias, P., Sjödin, A., & Bergman, Å. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release.
-
Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Sulfonamide (medicine). Retrieved from [Link]
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Global Environment. Retrieved from [Link]
-
McMaster University. (n.d.). Waste Management. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Sulfonamides: Side Effects, Allergies & Toxicity | Study.com [study.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 6. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
